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GSK-LSD1 HCl

Cat. No.: B13390579
M. Wt: 216.32 g/mol
InChI Key: BASFYRLYJAZPPL-UHFFFAOYSA-N
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Description

Role of Histone Demethylases in Chromatin Biology

Epigenetic regulation is central to controlling gene expression and chromatin structure, with histone modifications being a core mechanism. mdpi.com Histone demethylases (HDMs) are enzymes that remove methyl groups from specific amino acid residues on histones, primarily lysine (B10760008) and arginine. mdpi.com This process of demethylation is crucial for gene regulation, as it can either activate or repress gene expression by altering the chromatin's state. mdpi.commdpi.com The dynamic nature of histone methylation, regulated by both methyltransferases and demethylases, allows cells to respond and adapt to various developmental and environmental signals. mdpi.comembopress.org These enzymes are integral to a wide range of nuclear processes, including transcription, DNA repair, and cell cycle control. embopress.orgnih.gov Dysregulation of HDM activity is often linked to the development of diseases, including cancer. mdpi.com

LSD1 as a Key Epigenetic Regulator

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. tandfonline.comelifesciences.org It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in a multitude of biological processes, including embryonic development, cell proliferation, and differentiation. researchgate.netplos.org The functional diversity of LSD1 stems from its complex structure and its interactions with various transcription factors and oncoproteins. cancerindex.org

LSD1 catalyzes the removal of methyl groups from mono- and dimethylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2) through a redox process. elifesciences.orgplos.orgnih.gov The demethylation of H3K4, an activation mark, leads to transcriptional repression. nih.govbiorxiv.org Conversely, when LSD1 removes methyl groups from H3K9, a repressive mark, it can act as a transcriptional co-activator. nih.govacs.org This dual function highlights the context-dependent nature of LSD1's activity. researchgate.net

The substrate specificity of LSD1 can be modulated by factors like alternative splicing. harvard.edu For instance, a neuron-specific isoform, LSD1+8a, preferentially demethylates H3K9, thereby activating gene expression, in contrast to the canonical form that targets H3K4. harvard.edu Beyond histones, LSD1 can also demethylate several non-histone proteins, including p53, DNMT1, and STAT3, further expanding its regulatory influence on cellular processes. researchgate.netnih.gov

LSD1 does not function in isolation; its ability to demethylate nucleosomal histones requires its incorporation into large multi-protein complexes. tandfonline.com The most studied of these are the CoREST (Co-repressor for RE1-silencing transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. tandfonline.comnih.govfrontiersin.org

The CoREST complex typically includes LSD1, the corepressor protein RCOR1 (CoREST), and histone deacetylases (HDACs) like HDAC1 and HDAC2. tandfonline.comnih.gov Within this complex, the demethylation activity of LSD1 on H3K4 is coupled with histone deacetylation by HDACs to establish a repressive chromatin state. nih.gov The interaction with CoREST is mediated by LSD1's "Tower" domain and is crucial for its activity on nucleosomal substrates and for protecting LSD1 from degradation. tandfonline.comnih.govpnas.org

LSD1 also associates with the NuRD complex through its Tower domain's interaction with metastasis-associated proteins (MTAs). frontiersin.org The NuRD complex, which includes chromatin remodeling ATPases and HDACs, plays a key role in decommissioning enhancers important for pluripotency to facilitate cell differentiation. frontiersin.org

In addition to its enzymatic activity, LSD1 serves a critical non-catalytic scaffolding function, assembling chromatin modifier and transcription factor complexes. researchgate.netnih.gov This scaffolding role is essential for its biological functions and, in some cases, is independent of its demethylase activity. biorxiv.orgashpublications.org For example, in acute myeloid leukemia (AML), the survival of cancer cells depends on the scaffolding function of LSD1 to mediate protein-protein interactions, rather than its enzymatic activity. ashpublications.org

LSD1 acts as a scaffold to recruit proteins like Growth Factor Independence 1 (GFI1) to specific gene enhancers. nih.gov Studies have shown that the antiproliferative effects of some active-site LSD1 inhibitors are driven by the disruption of these protein-protein interactions rather than the inhibition of demethylation. researchgate.net Furthermore, LSD1 can control the stability of other proteins, such as DNMT1 and UHRF1, by acting as a scaffold to bring them into proximity with deubiquitinating enzymes, a process that is independent of its catalytic function. biorxiv.org

Involvement in Transcriptional Co-Repressor Complexes (CoREST, NuRD)

Therapeutic Relevance of LSD1 Inhibition

LSD1 is frequently overexpressed in a variety of human cancers, including solid tumors and leukemia, where it promotes tumor growth and progression. nih.govieo.it Its role in maintaining the proliferation and blocking the differentiation of cancer cells makes it a promising therapeutic target. ieo.itnih.gov Inhibition of LSD1 has been shown to hinder tumor growth, induce differentiation, and prolong survival in preclinical models of glioblastoma and AML. nih.govieo.it

GSK-LSD1 is a potent, irreversible, and selective inhibitor of LSD1. targetmol.comthesgc.org It functions as a mechanism-based inhibitor with an IC50 of 16 nM and demonstrates over 1000-fold selectivity against other related FAD-dependent enzymes. targetmol.comthesgc.org By inhibiting LSD1, GSK-LSD1 can induce changes in gene expression and potently inhibit the proliferation of various cancer cell lines. thesgc.org The development of specific LSD1 inhibitors like GSK-LSD1 provides a valuable chemical tool to probe the enzyme's function and explore its therapeutic potential in oncology and other diseases associated with epigenetic dysregulation. thesgc.orgeurekalert.orgacs.org

Data Tables

Chemical Properties of GSK-LSD1 HCl

PropertyValueSource(s)
Compound Name GSK-LSD1 dihydrochloride targetmol.com
Synonyms GSK-LSD1 2HCl, GSK-LSD1 (hydrochloride) targetmol.com
CAS Number 2102933-95-7 targetmol.comcaymanchem.com
Molecular Formula C₁₄H₂₂Cl₂N₂ targetmol.combiocrick.com
Molecular Weight 289.24 g/mol targetmol.combiocrick.com
Mechanism Irreversible LSD1 inhibitor targetmol.comcaymanchem.com
IC50 16 nM targetmol.comthesgc.orgcaymanchem.com
Selectivity >1000-fold over MAO-A, LSD2, MAO-B targetmol.comthesgc.org

Key Proteins and Complexes in LSD1-Mediated Regulation

Protein/ComplexKey Function(s)Interacting PartnersSource(s)
LSD1/KDM1A Histone demethylase (H3K4me1/2, H3K9me1/2); Scaffolding protein.CoREST, NuRD, HDACs, Transcription Factors (e.g., GFI1), p53, DNMT1. tandfonline.comresearchgate.netresearchgate.netnih.gov
CoREST Complex Transcriptional co-repressor complex enabling LSD1 activity on nucleosomes.LSD1, RCOR1, HDAC1, HDAC2. tandfonline.comnih.govfrontiersin.org
NuRD Complex Nucleosome remodeling and deacetylase complex involved in gene repression and cell differentiation.LSD1, MTA proteins, CHD proteins, HDAC1/2. frontiersin.orgplos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2 B13390579 GSK-LSD1 HCl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N-(2-phenylcyclopropyl)piperidin-4-amine

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2

InChI Key

BASFYRLYJAZPPL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Origin of Product

United States

Pharmacological Profile and Mechanism of Action of Gsk Lsd1 Hcl

Inhibitor Classification: Potency, Selectivity, and Irreversibility

GSK-LSD1 HCl is characterized by its potent, selective, and irreversible inhibition of its target enzyme, making it a valuable tool for epigenetic research.

Irreversible, Mechanism-Based Inhibition of Lysine (B10760008) Specific Demethylase 1 (LSD1)

This compound is a potent and irreversible inhibitor of Lysine Specific Demethylase 1 (LSD1), with a reported IC₅₀ value of 16 nM. medchemexpress.comselleckchem.comtocris.com This irreversible inhibition is mechanism-based, meaning the compound is processed by the enzyme's catalytic machinery, leading to a permanent inactivation of the enzyme. thesgc.orgcaymanchem.com LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by removing methyl groups from specific lysine residues on histone proteins, primarily H3K4me1/2 and H3K9me1/2. apexbt.comnih.govoup.com The inhibition of LSD1 by this compound has been shown to induce changes in gene expression. selleckchem.comthesgc.org

Selectivity Profile (e.g., over LSD2, Monoamine Oxidases MAO-A, MAO-B)

A key feature of this compound is its high selectivity for LSD1 over other closely related FAD-dependent enzymes. thesgc.org Research indicates that it is over 1,000-fold more selective for LSD1 than for Lysine Specific Demethylase 2 (LSD2) and the monoamine oxidases, MAO-A and MAO-B. medchemexpress.comselleckchem.comtocris.comthesgc.orgcaymanchem.com This high degree of selectivity is critical for ensuring that observed biological effects are attributable to the inhibition of LSD1 and not off-target interactions with other enzymes. thesgc.org While highly selective, at a concentration of 10 µM, this compound has shown some inhibitory activity against the 5-HT transporter (74% inhibition), 5-HT1A (49% inhibition), and the dopamine (B1211576) transporter (39% inhibition). thesgc.orgapexbt.com

Table 1: In Vitro Potency and Selectivity of this compound

Target Enzyme IC₅₀ (nM) Selectivity Fold
LSD1 16 -
LSD2 >16,000 >1000
MAO-A >16,000 >1000

Data sourced from multiple studies. medchemexpress.comselleckchem.comtocris.comthesgc.orgcaymanchem.com

Classification as a Chemical Probe/Tool Compound

Due to its demonstrated potency, selectivity, and well-defined mechanism of action, this compound is classified as a chemical probe. thesgc.orgapexbt.com Chemical probes are small molecules used to study the function of proteins and are essential tools in chemical biology and drug discovery. acs.orgnih.govresearchgate.net this compound's reliability as a tool compound allows researchers to specifically investigate the roles of LSD1 in various biological processes, including its involvement in cancer and other diseases. thesgc.orgacs.orgnih.govresearchgate.netsigmaaldrich.com It is made available to the scientific community through partnerships like the one with the Structural Genomics Consortium (SGC). thesgc.orgsigmaaldrich.com

Molecular Mechanisms of LSD1 Inhibition by this compound

The inhibitory action of this compound is a result of specific chemical interactions within the active site of the LSD1 enzyme.

Covalent Adduct Formation with Flavin Adenine Dinucleotide (FAD)

The mechanism of irreversible inhibition by this compound involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. sigmaaldrich.com The cyclopropylamine (B47189) moiety of GSK-LSD1 is recognized by the enzyme and, through the catalytic process, forms a stable, covalent bond with the FAD cofactor. aacrjournals.org This covalent modification permanently inactivates the enzyme. researchgate.net

Disruption of LSD1 Enzymatic Demethylase Activity

By forming a covalent adduct with the FAD cofactor, this compound directly disrupts the enzymatic demethylase activity of LSD1. researchgate.netnih.gov The modification of FAD prevents it from participating in the electron transfer reactions required for the removal of methyl groups from histone substrates. nih.gov This disruption of LSD1's catalytic function leads to an accumulation of methylated histones, such as H3K4me2, at specific gene loci, thereby altering gene transcription and subsequent cellular processes. aacrjournals.org

Impact on Chromatin Accessibility and Histone Methylation Status

The inhibition of LSD1 by this compound leads to significant changes in the chromatin structure and histone methylation patterns within cells. These alterations are central to its mechanism of action.

Treatment with this compound has been shown to result in global increases in chromatin accessibility. nih.gov This means that the DNA becomes more "open" and accessible to transcription factors and other regulatory proteins. In a study on Lsd1-deficient germinal center B cells, loci with gained chromatin accessibility were associated with upregulated gene transcripts. nih.gov This suggests that by making specific regions of the genome more accessible, this compound can facilitate the expression of genes that are normally silenced.

A primary consequence of LSD1 inhibition by this compound is the accumulation of H3K4me1 and H3K4me2 at regulatory elements of genes. nih.gov LSD1 normally acts to remove these methyl marks, which are associated with active or poised enhancers and promoters. plos.org

In epidermal progenitors, treatment with GSK-LSD1 led to a global increase of 15% in H3K4 monomethylated regions and approximately 6% in H3K4 dimethylated regions. nih.gov

The increases in H3K4me1 and H3K4me2 were particularly enriched at promoter regions. nih.gov

Inhibition of LSD1 with GSK-LSD1 has been shown to increase H3K4 methylation, which in turn can lead to the expression of tumor-suppressor genes.

The table below summarizes the observed effects of GSK-LSD1 on H3K4 methylation in epidermal progenitors.

Histone MarkGlobal IncreaseLocation of Enrichment
H3K4me115%Promoter regions
H3K4me26%Promoter regions

Data sourced from a study on epidermal progenitors treated with GSK-LSD1. nih.gov

In addition to its effects on H3K4 methylation, LSD1 can also demethylate H3K9me1 and H3K9me2, which are typically associated with gene repression. acs.orgd-nb.info Therefore, inhibition of LSD1 by this compound can also lead to an increase in these repressive marks in certain cellular contexts. medchemexpress.com The specific effect on H3K9 methylation can depend on the protein complexes with which LSD1 is associated. plos.org For example, when complexed with the androgen receptor, LSD1 can act as a transcriptional activator by demethylating H3K9. acs.org Thus, the impact of this compound on H3K9 methylation and subsequent gene expression is context-dependent.

Increased Histone H3 Lysine 4 Methylation (H3K4me1/me2) at Regulatory Elements

Modulation of Gene Expression Patterns

By altering chromatin accessibility and histone methylation, this compound ultimately modulates gene expression patterns. medchemexpress.comthesgc.orgsigmaaldrich.com This can lead to the induction of differentiation programs and the inhibition of cell proliferation in various cancer cell lines. medchemexpress.comnih.gov

In small cell lung cancer (SCLC) cells, GSK2879552 treatment leads to changes in the expression of neuroendocrine marker genes. researchgate.net

Inhibition of LSD1 in Merkel cell carcinoma (MCC) leads to the derepression of key regulators of the neuronal lineage. nih.gov

In human neural stem cells, LSD1 inhibition resulted in the upregulation of genes in the Notch signaling pathway. oup.com

Studies in acute myeloid leukemia (AML) cell lines have shown that GSK2879552 treatment can induce the expression of cell surface markers associated with differentiation, such as CD11b and CD86. researchgate.net

The following table provides examples of gene expression changes induced by this compound in different cell types.

Cell TypeEffect of this compoundReference
Small Cell Lung Cancer (SCLC)Changes in neuroendocrine marker gene expression researchgate.net
Merkel Cell Carcinoma (MCC)Derepression of neuronal lineage regulators nih.gov
Human Neural Stem CellsUpregulation of Notch signaling pathway genes oup.com
Acute Myeloid Leukemia (AML)Increased expression of differentiation markers (CD11b, CD86) researchgate.net

Disruption of Specific Protein-Protein Interactions (PPIs)

Beyond its direct enzymatic inhibition, this compound can also disrupt the interaction of LSD1 with other proteins, which is crucial for its function as a transcriptional co-repressor.

LSD1 is a key component of the CoREST (Co-repressor for element-1-silencing transcription factor) complex, which also includes HDAC1/2 and CoREST1-3. nih.gov This complex is essential for repressing the expression of certain genes. Treatment with GSK-LSD1 has been shown to disrupt the integrity of the LSD1-CoREST complex. nih.gov

LSD1-Growth Factor Independence 1B (GFI1B) Interaction Perturbation

A crucial aspect of this compound's mechanism is its ability to disrupt the non-enzymatic, scaffolding function of LSD1, particularly its interaction with the transcription factor Growth Factor Independence 1B (GFI1B). nih.govresearchgate.net The GFI1B protein contains an N-terminal SNAG (Snail/Gfi1) domain that mimics the histone H3 N-terminus, allowing it to bind with high affinity to the LSD1 active site. researchgate.net This interaction is vital for recruiting the LSD1-CoREST complex to specific genomic locations, leading to the silencing of GFI1B target genes. nih.govresearchgate.net

The anti-proliferative effects of LSD1 inhibitors like this compound in certain cancers, such as acute myeloid leukemia (AML), are primarily driven by the disruption of this LSD1-GFI1B complex rather than the inhibition of LSD1's demethylase activity alone. nih.govresearchgate.net By binding to the active site, this compound prevents the association of GFI1B with LSD1. researchgate.net This dissociation disrupts the recruitment of corepressor complexes to GFI1B-target enhancers. nih.gov Consequently, the inhibition of the GFI1B-LSD1 interaction by GSK-LSD1 leads to the activation of myeloid-associated genes, which are normally repressed, thereby promoting cellular differentiation. nih.govresearchgate.net Studies have shown that the chemical disruption of this interaction with GSK-LSD1 can recapitulate the genetic hallmarks observed when the interaction is naturally mutated. researchgate.net

FeatureDescriptionSource(s)
Interaction Disrupted LSD1-GFI1B protein-protein interaction nih.govresearchgate.net
Mechanism of Disruption GSK-LSD1 binds to the LSD1 active site, blocking GFI1B association. researchgate.net
Functional Consequence Prevents recruitment of LSD1-CoREST complex to GFI1B target genes. nih.gov
Downstream Effect Activation of GFI1B-target genes, promoting differentiation. nih.govresearchgate.net
Reprogramming of LSD1-Transcription Factor Interactions (e.g., LSD1-C/EBPα Association)

Beyond GFI1B, the inhibition of LSD1 by this compound leads to a broader reprogramming of transcription factor networks. nih.govfrontiersin.org This includes transcription factors that are modulated by LSD1-regulated enhancers, such as CCAAT/enhancer-binding protein α (C/EBPα). nih.govfrontiersin.org

In the context of erythroid leukemia, LSD1 plays a key role in balancing lineage-specific transcription factors. It facilitates the function of the erythroid factor GATA1 while repressing the granulo-monocytic factor C/EBPα. frontiersin.orgresearchmap.jp Treatment with an LSD1 inhibitor like this compound reverses this balance. By inhibiting LSD1, the epigenetic downregulation of C/EBPα is lifted, allowing it to become dominant over GATA1. researchmap.jp This shift leads to the activation of differentiation-related genes. frontiersin.org For instance, increased C/EBPα expression has been shown to upregulate the expression of ligands for natural killer (NK) cell receptors, enhancing the ability of NK cells to lyse leukemia cells. thno.org The inhibition of LSD1 can also block its interaction with other transcription factors like SNAI2, leading to the upregulation of epidermal differentiation genes. simpsonskinlab.org

Cellular Consequences of LSD1 Inhibition by this compound

The pharmacological inhibition of LSD1 by this compound triggers significant downstream cellular events, including the induction of autophagy and the potent suppression of cancer cell growth.

Induction of Autophagosome Formation

This compound has been demonstrated to induce autophagy, a cellular process for degrading and recycling cellular components. medchemexpress.com A key indicator of autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which associates with the membranes of autophagosomes. researchgate.net Treatment of U2OS osteosarcoma cells with this compound was shown to induce the formation of LC3-II. medchemexpress.com Furthermore, electron microscopy of these cells confirmed the formation of double-membrane autophagosomes following treatment with this compound, providing direct visual evidence of autophagy induction. medchemexpress.com

Cell LineObservationMethodSource(s)
U2OSInduction of LC3-II formationWestern Blot medchemexpress.com
U2OSFormation of autophagosomesElectron Microscopy medchemexpress.com

Inhibition of Cell Proliferation and Growth

A primary consequence of LSD1 inhibition by this compound is the potent inhibition of cell proliferation and growth across various cancer types. medchemexpress.comnih.gov this compound has been shown to inhibit the growth of cancer cell lines with an average half-maximal effective concentration (EC50) of less than 5 nM. apexbt.comselleckchem.com

This anti-proliferative effect is observed in numerous malignancies. In hepatocellular carcinoma (HCC), inhibition of LSD1 suppresses cell proliferation both in vitro and in vivo. nih.gov Similarly, in Merkel cell carcinoma (MCC), treatment with this compound significantly reduces cell growth and can lead to tumor regression in animal models. embopress.org The mechanism often involves the induction of cell cycle arrest and the promotion of cellular differentiation, thereby halting the uncontrolled proliferation characteristic of cancer cells. embopress.orgfrontiersin.org

Cancer TypeEffect of this compoundSource(s)
Various Cancer Cell LinesInhibits cell growth (Avg. EC50 < 5 nM) apexbt.comselleckchem.com
Hepatocellular Carcinoma (HCC)Suppresses cell proliferation nih.gov
Merkel Cell Carcinoma (MCC)Reduces cell growth in vitro and in vivo embopress.org
Breast Cancer (BC)Suppresses proliferation via cell cycle arrest and differentiation frontiersin.org

Preclinical Research Applications and Biological Impact

Role in Cancer Biology and Therapeutics

The chemical compound GSK-LSD1 HCl, a potent and selective irreversible inactivator of Lysine-specific demethylase 1 (LSD1), has been the subject of extensive preclinical research, particularly in the context of oncology. nih.govapexbt.comthesgc.org LSD1 is a histone-modifying enzyme that plays a crucial role in regulating gene expression by demethylating lysine (B10760008) 4 on histone H3, and it is frequently overexpressed in various cancers, including acute myeloid leukemia (AML). nih.govnih.gov The anti-tumor activity of GSK-LSD1 has been described, with studies demonstrating its ability to induce gene expression changes and inhibit the growth of cancer cell lines. thesgc.orgselleckchem.com

Hematological Malignancies

LSD1 is a critical regulator of hematopoiesis, and its dysregulation is implicated in the pathogenesis of several hematological malignancies. nih.govthesgc.org Its role in AML is particularly well-documented, where it is involved in the maintenance of leukemic stem cells and the progression of the disease. nih.govfebscongress.org Consequently, LSD1 has emerged as a promising therapeutic target in this context. nih.govaacrjournals.org

Preclinical studies have consistently demonstrated the potential of this compound in the treatment of AML. apexbt.comthesgc.org The compound has been shown to inhibit the proliferation of a majority of AML cell lines and reduce the formation of blasts in primary AML bone marrow samples. nih.gov The primary mechanism of action in AML cells involves the induction of differentiation and proliferation arrest. nih.gov

A key effect of GSK-LSD1 in AML cells is the induction of myeloid differentiation. nih.govnih.gov Inhibition of LSD1 by GSK-LSD1 leads to the upregulation of genes associated with myeloid differentiation, such as GFI1, CD11b, and CD86. aacrjournals.org This is often accompanied by morphological changes consistent with cell maturation. nih.gov For instance, treatment with GSK-LSD1 has been shown to induce immunophenotypic evidence of myeloid differentiation in AML blasts. nih.gov This pro-differentiation effect is a cornerstone of its antileukemic activity, as it forces the immature, rapidly proliferating cancer cells to mature into non-dividing, functional myeloid cells. rarecancernews.com

Table 1: Effect of GSK-LSD1 on AML Cell Differentiation Markers

Cell Line / Model Treatment Outcome Reference
MLL-AF9 AML blasts GSK-LSD1 Immunophenotypic and morphologic evidence of myeloid differentiation nih.gov
Patient-derived AML cells GSK-LSD1 Upregulation of differentiation-associated factors (e.g., GFI1, CD11b, CD86) aacrjournals.org
AML cell lines LSD1 inhibition Induction of differentiation markers (CD11b and CD86) nih.gov
AML cells LSD1 inhibition Induction of myeloid differentiation aacrjournals.orgnih.gov

The antitumor effects of GSK-LSD1 have been validated in in vivo murine models of AML. In a mouse model of AML driven by the MLL-AF9 fusion protein, treatment with GSK-LSD1 resulted in a significant reduction of primitive leukemia cells in the bone marrow. nih.gov More importantly, GSK-LSD1–treated mice exhibited markedly improved survival compared with control mice, with some treated mice showing no detectable disease long after transplantation. nih.gov In some cases, GSK-LSD1 treatment led to complete eradication of leukemia in the treated mice. nih.gov Serial transplantation studies further confirmed the lasting effect of the treatment, as cells harvested from GSK-LSD1-treated mice showed reduced leukemogenic potential when transplanted into secondary recipient mice, leading to improved survival in the recipient animals. nih.gov

Table 2: Survival Data from Murine Models of AML Treated with GSK-LSD1

Mouse Model Treatment Group Median Survival Outcome Reference
MLL-AF9 AML Vehicle Control 39 days N/A nih.gov
MLL-AF9 AML GSK-LSD1 78 days Markedly improved survival; some mice disease-free at 248 days nih.gov
Tertiary recipients (Vehicle-treated cells) N/A 23 days N/A nih.gov
Tertiary recipients (GSK-LSD1-treated cells) N/A 51 days Improved survival; only 50% succumbed to AML nih.gov

Researchers have explored combining GSK-LSD1 with other targeted agents to enhance its therapeutic efficacy. One such promising combination is with inhibitors of Glycogen Synthase Kinase 3 (GSK3). rarecancernews.com A screen for small molecules that could synergize with GSK-LSD1 in inducing AML cell differentiation identified the GSK3 inhibitor LY2090314. nih.govrarecancernews.com The simultaneous inhibition of LSD1 and GSK3 robustly promotes the therapeutic differentiation of AML cell lines and primary human AML cells. researchgate.net This combination has been shown to alter the genetic activity of cancer cells, notably reducing the activity of the WNT signaling pathway, a key driver of growth in many cancers. rarecancernews.com In mouse models of aggressive AML, the combination of GSK-LSD1 and a GSK3 inhibitor led to substantially improved survival, with most of the treated mice living for 100 days or longer, whereas single-agent treatments had minimal effect. rarecancernews.com

Another well-studied synergistic combination is GSK-LSD1 with all-trans retinoic acid (ATRA), a drug currently used to treat acute promyelocytic leukemia (APL) by promoting the differentiation of cancer cells. nih.gov The combination of an LSD1 inhibitor and ATRA has been shown to result in synergistic effects on cell proliferation, markers of differentiation, and, importantly, cytotoxicity in a range of AML cell lines. nih.gov This enhanced anti-leukemic activity was observed across different AML subtypes. nih.gov The combination therapy is more effective at inhibiting the growth of AML cell lines and primary patient samples than either agent alone. nih.gov Mechanistically, this synergy is thought to overcome the largely cytostatic effects of LSD1 inhibition alone, leading to enhanced, caspase-mediated cell death. nih.gov

Synergy with All-Trans Retinoic Acid (ATRA)
Myelodysplastic Syndromes

Solid Tumors

The therapeutic potential of inhibiting LSD1 with GSK-LSD1 has also been explored in solid tumors, with significant findings in neuroendocrine cancers like Merkel Cell Carcinoma.

Merkel Cell Carcinoma (MCC) is an aggressive neuroendocrine skin cancer where epigenetic regulators are being explored as therapeutic targets. embopress.orgnih.govresearchgate.net Pharmacological screens identified LSD1 as a dependency for MCC growth. embopress.orgnih.gov

Treatment with GSK-LSD1 has demonstrated a strong ability to inhibit MCC tumor growth in in vivo xenograft models. nih.govnih.gov In one study modeling the growth of micrometastases, mice were treated with GSK-LSD1 one day after the injection of MCC cells. nih.gov While all mice in the vehicle-treated control group developed tumors, all mice treated with GSK-LSD1 remained tumor-free. nih.gov Other xenograft studies using established MKL-1 and WaGa virus-positive MCC cell lines also showed that LSD1 inhibition significantly reduced tumor growth rates. nih.govmdpi-res.com

Table 2: Effect of GSK-LSD1 on Merkel Cell Carcinoma Xenograft Models

Cell Line(s) Experimental Model Treatment Outcome Reference
MCC Cells Subcutaneous injection to model micrometastases GSK-LSD1 All (8/8) treated mice remained tumor-free, whereas all (8/8) vehicle-treated mice grew tumors. nih.gov

A key mechanism behind the anti-tumor effect of GSK-LSD1 in MCC is the derepression of genes that control cell identity. embopress.orgnih.govresearchgate.net Inhibition of LSD1 in MCC cells leads to the derepression of transcriptional master regulators of the neuronal lineage. embopress.orgnih.gov This epigenetic reprogramming reactivates a gene expression signature that resembles that of normal, healthy Merkel cells. nih.govresearchgate.net Proteomic analysis of MCC cells treated with GSK-LSD1 confirmed that upregulated proteins were enriched in pathways related to neuron differentiation and axonogenesis. nih.gov This induced differentiation is coupled with cell cycle arrest and cell death, highlighting LSD1's role in maintaining the proliferative and undifferentiated state of MCC. embopress.orgnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
This compound GSK-LSD1 dihydrochloride, GSK-LSD-1
GSK-2879552 -
PU.1 -
C/EBPα CCAAT/enhancer-binding protein alpha
BCL6 B-cell lymphoma 6
ORY-1001 Iadademstat
EPZ4777 -
Activation of Merkel Cell Gene Expression Signature
Glioblastoma Stem Cells (GSCs)

Glioblastoma is a highly aggressive brain tumor characterized by the presence of glioblastoma stem cells (GSCs), which contribute to tumor maintenance and resistance to therapy. nih.gov Targeting the epigenetic regulator LSD1 has emerged as a strategy to combat these resilient cells. nih.gov

In preclinical studies using a diverse panel of patient-derived glioblastoma stem cell lines, LSD1 inhibitors, including GSK-LSD1, have demonstrated cytotoxic and selective growth inhibitory effects. nih.gov These effects were observed across GSC lines with varying molecular subtypes and sensitivities to radiation, indicating a broad potential applicability for this therapeutic approach. nih.gov The inhibition of LSD1 is associated with a loss of stemness, induction of differentiation, and apoptosis in GSCs. nih.gov

The in vivo efficacy of GSK-LSD1 has been evaluated in orthotopic xenograft models of glioblastoma, where human GSCs are implanted into the brains of immunodeficient mice. In a radioresistant GSC model, long-term treatment with GSK-LSD1 resulted in a significant, albeit delayed, regression of the tumor burden. nih.gov However, this tumor reduction was often transient, with eventual tumor regrowth observed. nih.gov This pattern of regression followed by relapse suggests the development of adaptive resistance mechanisms within the tumor. nih.govnih.gov

Table 1: Effects of this compound on Glioblastoma Stem Cell (GSC) Xenografts
Model SystemTreatmentObserved EffectCitation
Orthotopic Xenograft (MDA-GSC20)GSK-LSD1Delayed but strong tumor regression, followed by eventual tumor regrowth. nih.gov
Orthotopic Xenograft (murine pHGG)GSK-LSD1Initial reduction in tumor burden and survival benefit, which was not sustained over time. nih.gov
Growth Inhibitory Effects in Patient-Derived Models
Lung Adenocarcinoma (LUAD)

Lung adenocarcinoma is the most common subtype of non-small cell lung cancer (NSCLC), and the overexpression of LSD1 is linked to high malignancy and poor prognosis in this disease.

Preclinical studies have demonstrated that inhibiting LSD1 can lead to tumor growth arrest in LUAD. In vitro, treatment of human LUAD cell lines (A549 and NCI-H1975) with GSK-LSD1 2HCl limited their clone formation and migratory abilities in a dose-dependent manner. This indicates a direct anti-proliferative effect on the cancer cells. While studies on other LSD1 inhibitors like HCI-2509 have shown significant reduction in tumor formation and progression in in vivo LUAD mouse models, research specifically highlights that LSD1 inhibition by GSK-LSD1 prevents LUAD tumor growth and metastasis. The mechanism involves the downregulation of PD-L1, which has non-immune roles in promoting cancer cell proliferation.

Table 2: In Vitro Effects of this compound on Lung Adenocarcinoma (LUAD) Cells
Cell LinesTreatmentObserved EffectCitation
A549, NCI-H1975GSK-LSD1 2HClLimited clone formation ability and scratch healing (migration) in a dose-dependent manner.
Interference with Epidermal Growth Factor Receptor (EGFR) Downstream Signaling

Preclinical studies have indicated that GSK-LSD1 can interfere with the downstream signaling of the Epidermal Growth Factor Receptor (EGFR). In the context of oral squamous cell carcinoma (OSCC), pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to down-regulate the EGF signaling pathway. nih.govoncotarget.com Specifically, treatment with GSK-LSD1 was found to inhibit the EGF-induced proliferation of OSCC cells. nih.gov This inhibitory effect is associated with a reduction in the phosphorylation of key downstream signaling molecules, including AKT, ERK1/2, and NF-κB-p65. nih.gov These findings suggest that the anti-cancer effects of GSK-LSD1 may, in part, be mediated through its ability to attenuate EGFR-driven signaling cascades that are crucial for cancer cell growth and survival. nih.gov

Thyroid Cancer Progression

Research has highlighted the significant role of KDM1A (LSD1) in promoting the progression and maintaining the stemness of thyroid cancer cells through the Wnt/β-catenin signaling pathway. nih.gov GSK-LSD1, as a highly selective inhibitor of KDM1A, has demonstrated a notable ability to inhibit thyroid cancer progression. selleckchem.comnih.gov In preclinical models, GSK-LSD1 treatment led to a dramatic down-regulation of cancer stem cell markers and significantly inhibited spheroid formation in thyroid cancer cells. nih.gov Mechanistically, the inhibition of KDM1A by GSK-LSD1 has been shown to down-regulate antagonists of the Wnt pathway, thereby impacting cancer stemness. nih.gov Furthermore, the use of GSK-LSD1 has been found to enhance the sensitivity of thyroid cancer cells to chemotherapy, suggesting a potential for combination therapeutic strategies. nih.gov

Hepatocellular Carcinoma (HCC)

In the context of hepatocellular carcinoma (HCC), the overexpression of LSD1 has been associated with tumor progression and poor patient survival. nih.gov Pharmacological inhibition of LSD1 presents a potential therapeutic avenue for this malignancy. nih.gov Preclinical studies have demonstrated that LSD1 inhibitors can suppress the proliferation of human HCC cells in vitro and impede tumor growth in both cell-derived and patient-derived xenograft models in vivo. nih.gov The mechanism of action involves the induction of GADD45B, a novel target gene of LSD1, through increased histone H3 at lysine 4 (H3K4) methylation at its promoter. researchgate.net The level of LSD1 in human HCC tissues has been observed to correlate with a decreased level of GADD45B, which is associated with HCC progression and predicts poor patient survival. researchgate.net

Oral Squamous Cell Carcinoma (OSCC)

The role of LSD1 in the pathogenesis of oral squamous cell carcinoma (OSCC) has been a subject of investigation, with studies revealing its upregulation in malignant OSCC tissues and a correlation with progressive tumor stages. nih.govoncotarget.com In an orthotopic oral cancer mouse model, the overexpression of LSD1 was found to promote metastasis, while its knockdown inhibited tumor spread, identifying LSD1 as a key regulator of OSCC metastasis. nih.govoncotarget.com The pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to epigenetically attenuate OSCC growth and metastasis. nih.govmedchemexpress.com Treatment with GSK-LSD1 down-regulated the EGF signaling pathway and attenuated the expression of factors promoting epithelial-to-mesenchymal transition (EMT) and the OSCC microenvironment, such as CTGF/CCN2, MMP13, LOXL4, and vimentin, while increasing the expression of E-cadherin. nih.govoncotarget.com

Breast Cancer

LSD1 is overexpressed in various types of cancer, including breast cancer. tandfonline.comnih.gov In preclinical breast cancer models, the inhibition of LSD1 has been shown to have anti-tumor effects. For instance, in triple-negative breast cancer (TNBC), a hydrogel-loaded formulation of the LSD1 inhibitor GSK-LSD1 was observed to increase the proportion of CD8+ T cells and the ratio of CD8+ T cells to regulatory T cells (Tregs) in the tumor microenvironment. frontiersin.org This suggests that LSD1 inhibition can enhance anti-tumor immunity. Furthermore, in chemoresistant breast cancer models, GSK-LSD1, either alone or in combination with chemotherapy agents like 5-fluorouracil, was able to downregulate the tumor-initiating cell population and enhance T-cell mediated antitumor immunity. ntu.edu.sg This was evidenced by increased CD8+ T cell infiltration and an increased CD8+/Treg ratio, leading to reduced postsurgical relapse rates and metastatic capacities. ntu.edu.sg

Prostate Cancer

The overexpression of LSD1 has also been documented in prostate cancer. tandfonline.comnih.govfrontiersin.org Inhibition of LSD1 has been explored as a therapeutic strategy in this context. frontiersin.org Studies have shown that while catalytic inhibitors of LSD1 like GSK-2879552 did not significantly affect the viability of prostate cancer cells at certain doses, allosteric inhibitors demonstrated more potent anti-proliferative effects, particularly in neuroendocrine prostate cancer (NEPC) cell lines. frontiersin.orgnih.gov Mechanistic studies have revealed that LSD1 can promote the survival of prostate cancer cells by down-regulating the protein levels of FBXW7, a tumor suppressor, in a manner that appears to be independent of its demethylase activity. frontiersin.org This suggests that blocking the non-catalytic functions of LSD1 may be a promising therapeutic approach for certain subtypes of prostate cancer. nih.gov

Small Cell Lung Cancer (SCLC)

Small cell lung cancer (SCLC) has been identified as a tumor type that is particularly sensitive to the inhibition of LSD1. researchgate.nettandfonline.comnih.govnih.gov Proliferation screens of numerous cancer cell lines have indicated that SCLC cells are sensitive to the growth-inhibiting effects of LSD1 inhibitors like GSK2879552. researchgate.nettandfonline.comnih.gov The anti-proliferative activity of these inhibitors in SCLC is predominantly cytostatic. tandfonline.comselleckchem.com The proposed mechanism of action involves the inhibition of histone demethylation by LSD1, which leads to changes in the expression of neuroendocrine marker genes. researchgate.netnih.gov These alterations in gene expression are thought to contribute to the in vitro and in vivo growth inhibition of SCLC cells. researchgate.netnih.gov

Data Tables

Table 1: Effects of GSK-LSD1 on EGFR Downstream Signaling in Oral Squamous Cell Carcinoma

Cell LineTreatmentEffect on ProliferationEffect on Downstream Signaling
HSC-3GSK-LSD1 (1 and 10 μM)Inhibition of EGF-induced proliferationInhibition of phospho-AKT, -ERK1/2, and -NF-κB-p65 nih.gov

Table 2: Impact of GSK-LSD1 on Thyroid Cancer Cell Properties

Cell LineTreatmentEffect on Cancer Stem Cell MarkersEffect on Spheroid Formation
CAL-62GSK-LSD1Dramatic down-regulation nih.govSignificant inhibition nih.gov
ACT1GSK-LSD1Dramatic down-regulation nih.govSignificant inhibition nih.gov

Table 3: Preclinical Efficacy of LSD1 Inhibition in Hepatocellular Carcinoma

ModelTreatmentEffect on Proliferation/Tumor Growth
Human HCC cell lines (in vitro)LSD1 inhibitorsSuppression of proliferation nih.gov
Cell-derived xenograft (in vivo)LSD1 inhibitorsInhibition of tumor growth nih.gov
Patient-derived xenograft (in vivo)LSD1 inhibitorsInhibition of tumor growth nih.gov

Table 4: Effects of GSK-LSD1 on Gene Expression in Oral Squamous Cell Carcinoma

GeneEffect of GSK-LSD1 Treatment
CTGF/CCN2Attenuation of expression nih.govoncotarget.com
MMP13Attenuation of expression nih.govoncotarget.com
LOXL4Attenuation of expression nih.govoncotarget.com
VimentinAttenuation of expression nih.govoncotarget.com
E-cadherinIncreased expression nih.govoncotarget.com

Table 5: Immunomodulatory Effects of GSK-LSD1 in Breast Cancer Models

ModelTreatmentKey Immunological Changes
Triple-Negative Breast Cancer (TNBC)Hydrogel-loaded GSK-LSD1Increased CD8+ T cells; Increased CD8+/Treg ratio frontiersin.org
Chemoresistant 4T1 modelGSK-LSD1 (alone or with 5-FU)Downregulation of tumor-initiating cells; Enhanced T-cell mediated antitumor immunity; Increased CD8+ T cell infiltration; Increased CD8+/Treg ratio ntu.edu.sg

Table 6: Sensitivity of Prostate Cancer Cells to LSD1 Inhibitors

Cell TypeInhibitor TypeEffect on Cell Viability
Prostate adenocarcinomaCatalytic (GSK-2879552)No significant effect at doses up to 10 μM nih.gov
Neuroendocrine prostate cancer (NEPC)Allosteric (SP2509)Sensitive to inhibition nih.gov

Table 7: Response of Small Cell Lung Cancer to LSD1 Inhibition

Cancer TypeInhibitorEffect on Cell GrowthProposed Mechanism
Small Cell Lung Cancer (SCLC)GSK2879552Predominantly cytostatic growth inhibition tandfonline.comselleckchem.comInhibition of histone demethylation leading to altered neuroendocrine gene expression researchgate.netnih.gov

Epigenetic Regulation in Stem Cell Biology and Development

The epigenetic modifier Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a critical regulator of gene expression programs that determine the balance between self-renewal and differentiation in stem cells. nih.gov As a histone demethylase, LSD1 can remove methyl groups from mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). nih.gov Its activity is context-dependent, and it often functions within larger protein complexes, such as the CoREST complex, to repress or activate gene transcription. nih.govuc.pt The small molecule inhibitor, this compound, serves as a potent and selective tool to probe the functions of LSD1 in various developmental processes. thesgc.org GSK-LSD1 is an irreversible, mechanism-based inhibitor of LSD1 with a reported IC50 of 16 nM and over 1,000-fold selectivity against other related enzymes. thesgc.org Its application in preclinical research has illuminated the pivotal role of LSD1 in embryonic development, blood cell formation, and neurogenesis.

Embryonic Stem Cell Differentiation

LSD1 is essential for maintaining the pluripotency and self-renewal of embryonic stem cells (ESCs). nih.gov It is highly expressed in undifferentiated human ESCs, where it functions to silence developmental genes. nih.govuc.pt LSD1 achieves this by targeting enhancers co-occupied by key pluripotency factors like OCT4 and NANOG. nih.gov The deletion of the Lsd1 gene in mice results in embryonic lethality, highlighting its indispensable role in developmental processes. nih.govgoogle.com

The inhibition of LSD1 using chemical probes like this compound triggers the differentiation of ESCs. Depletion of LSD1 in human ESCs leads to a rapid increase in the expression of markers for the endodermal and mesodermal lineages, including EOMES, BMP2, FOXA2, and SOX17. nih.gov This differentiation is associated with an increase in H3K4me2/3 methylation levels at the promoters of these developmental genes, leading to a decrease in cell growth and a shift away from the pluripotent state. nih.gov Studies have shown that LSD1 controls embryonic development by repressing enhancers, a process necessary to allow for proper ESC differentiation. biorxiv.org By preventing the demethylation of H3K4, LSD1 inhibition facilitates the expression of lineage-specific genes that are normally repressed in the pluripotent state. uc.ptgoogle.com

Hematopoiesis and Hematopoietic Stem Cell (HSC) Propagation

LSD1 is a central regulator of hematopoiesis, the process of forming mature blood cells from hematopoietic stem cells (HSCs). thesgc.orgacs.orgelifesciences.org It is essential for the maintenance of adult HSCs and plays a role in the differentiation of virtually all blood cell lineages. elifesciences.orgnih.gov The loss of LSD1 function has profound and detrimental effects on both early and late stages of hematopoiesis. elifesciences.org In normal development, LSD1 represses gene expression programs specific to hematopoietic stem and progenitor cells (HSPCs) during their differentiation into mature lineages. elifesciences.orgnih.gov This repression is crucial for the proper silencing of stem cell-associated genes, which is a prerequisite for terminal differentiation. elifesciences.org

The use of this compound and other LSD1 inhibitors has revealed complex, context-dependent roles in HSC propagation and differentiation. Inhibition of the GFI1B-LSD1 interaction with GSK-LSD1 in normal iPSC-derived megakaryocytes leads to the activation of myeloid genes, suggesting that this complex normally represses programs that induce myeloid differentiation while promoting megakaryopoiesis. nih.gov Conversely, other studies show that inhibiting LSD1 can prevent differentiation and promote the ex vivo expansion of human cord blood-derived CD34+ cells and long-term repopulating HSCs. nih.gov This effect is linked to the enrichment of HSC-specific gene sets and the downregulation of genes associated with committed erythroid, megakaryocytic, myeloid, and lymphoid progenitors. nih.gov However, complete loss or knockdown of LSD1 has also been shown to severely inhibit terminal granulopoiesis, erythropoiesis, and platelet production while promoting monopoiesis. acs.org

Table 1: Effects of LSD1 Inhibition on Hematopoietic Lineages

Cell Type/ProcessEffect of LSD1 Inhibition/LossResearch FindingCitation(s)
HSC Propagation Promotes ex vivo expansionInhibition of LSD1 induces rapid expansion of human cord blood CD34+ cells and prevents differentiation. nih.gov
HSC Self-Renewal Reduced capabilityBone marrow with LSD1-deficient cells could not replenish myeloid and lymphoid progenitors upon transplantation. elifesciences.org
Megakaryopoiesis Represses myeloid traitsGFI1B and LSD1 work together to facilitate megakaryopoiesis while repressing myeloid differentiation programs. nih.gov
Erythropoiesis Severely inhibitedLSD1 knockout results in a reduction of erythropoiesis. acs.org
Granulopoiesis Severely inhibitedLSD1 knockout leads to a reduction in granulopoiesis. acs.org
Platelet Production Severely inhibitedLSD1 knockout results in reduced platelet production. acs.org
Monopoiesis PromotedMonopoiesis was the only lineage promoted by LSD1 deficiency. acs.org

Neuronal Development and Neurogenesis

LSD1 plays a crucial, yet functionally distinct, role in human neurogenesis compared to its role in other species like mice. indiaalliance.org Despite being a highly conserved gene, its downstream targets and molecular functions in the developing human brain are unique. indiaalliance.orgscisoup.org LSD1 acts as a critical switch between proliferation and differentiation in human neural stem cells (hNSCs). indiaalliance.org Its inhibition leads to increased proliferation of progenitor cells and a corresponding reduction in the generation of neurons. indiaalliance.orgnih.gov This suggests that LSD1's primary function in this context is to promote neuronal differentiation by repressing genes that maintain a proliferative, progenitor-like state. nih.govresearchgate.net

In the developing human brain, neurogenesis begins with neural stem cells undergoing symmetric divisions to expand the progenitor pool, followed by a switch to asymmetric divisions to produce neurons. scisoup.orgnih.gov LSD1 is a key chromatin regulator in this critical switch. researchgate.net Research using this compound to inhibit LSD1 in hNSCs has shown a significant decrease in neuronal production. researchgate.net This reduction in neurogenesis is not due to increased cell death, but rather to an increase in the proliferation of SOX2-positive hNSCs, which are prompted to re-enter the cell cycle instead of terminally differentiating. researchgate.net Genome-wide analyses confirm that LSD1 functions primarily as a repressor during human neurogenesis, and its inhibition leads to the upregulation of specific gene programs that antagonize neuronal differentiation. oup.com

A key mechanism by which LSD1 facilitates human neurogenesis is by directly repressing genes associated with the extracellular matrix (ECM) and cell adhesion. indiaalliance.orgnih.govnih.gov These gene families are enriched in human neural progenitors and their suppression is necessary for differentiation to proceed. researchgate.netoup.com Upon treatment of hNSCs with GSK-LSD1, RNA-sequencing analysis revealed that the most significantly upregulated biological pathways were related to cell adhesion and ECM organization. nih.gov

Chromatin immunoprecipitation sequencing (ChIP-seq) has shown that LSD1 directly binds to the regulatory regions of these genes. nih.govresearchgate.net Its inhibition leads to an increase in active and enhancer-associated histone marks (H3K4me1/2) at these sites, resulting in their transcriptional activation. oup.comnih.gov The overexpression of these downstream ECM and cell adhesion genes is sufficient to mimic the effects of LSD1 inhibition, leading to reduced neurogenesis. nih.govresearchgate.net This demonstrates that the repression of this specific gene network is a novel and critical function of LSD1 in regulating human neuronal development. oup.comnih.gov

Table 2: Representative ECM and Cell Adhesion Genes Regulated by LSD1

Gene CategoryRepresentative Genes Upregulated by LSD1 InhibitionFunctionCitation(s)
Extracellular Matrix COL1A1, COL5A1, FN1Structural components of the ECM, involved in cell-matrix interactions. nih.govresearchgate.net
Cell Adhesion CDH2, CD44, ITGA6Mediate cell-cell and cell-matrix adhesion, influencing cell migration and signaling. nih.govresearchgate.netsimpsonskinlab.org
Transcription Regulation HES6, TLE1Transcription factors involved in maintaining a progenitor state and inhibiting differentiation. nih.gov

In addition to repressing ECM and cell adhesion genes, LSD1 directly modulates the Notch signaling pathway to facilitate neurogenesis. nih.govresearchgate.net The Notch pathway is a well-known regulator of cell fate decisions and is strongly associated with maintaining a proliferative state in stem and progenitor cells. indiaalliance.orgmdpi.com In hNSCs, LSD1 acts as a negative regulator of Notch signaling. nih.gov

Inhibition of LSD1 with GSK-LSD1 results in the upregulation of numerous Notch pathway downstream effector genes. nih.govnih.gov ChIP-seq and RNA-seq data show that LSD1 directly binds to these genes and represses their expression. nih.gov Key upregulated effectors include the transcriptional repressors HES6 and TLE1, which are known to inhibit neurogenesis by promoting the proliferation of progenitor cells. nih.gov Overexpression of HES6 and TLE1 alone can replicate the effects of LSD1 inhibition, confirming that blocking the Notch signaling pathway is a crucial downstream mechanism of LSD1's pro-neurogenic function. nih.gov By repressing these Notch effectors, LSD1 allows hNSCs to exit the cell cycle and commit to a neuronal fate. nih.govresearchgate.net

Table 3: Notch Signaling Pathway Genes Modulated by LSD1 Inhibition

GeneRole in Notch PathwayEffect of LSD1 InhibitionImplication for NeurogenesisCitation(s)
HES6 Downstream Effector/Transcriptional RepressorUpregulatedPromotes proliferation of progenitors, inhibits neurogenesis nih.gov
TLE1 Downstream Effector/Co-repressorUpregulatedPromotes proliferation of progenitors, inhibits neurogenesis nih.gov
NOTCH3 Notch ReceptorUpregulatedActivation of Notch signaling maintains progenitor state simpsonskinlab.org
ASCL1 Transcription Factor (suppressed by Notch)DownregulatedDownregulation is consistent with Notch activation, leading to reduced neuroendocrine differentiation fredhutch.org
Application in Autism Models (e.g., Shank3)

The compound GSK-LSD1, an inhibitor of Lysine-specific demethylase 1 (LSD1), has been investigated for its therapeutic potential in preclinical models of autism spectrum disorder (ASD). oup.comresearchgate.net Research has particularly focused on models with a deficiency in the SHANK3 gene, a high-confidence risk factor for ASD. nih.gov Studies using Shank3-deficient mice, which exhibit core behavioral symptoms of autism, have shown that treatment with GSK-LSD1 can produce a significant rescue of these deficits. researchgate.netnih.gov

A brief treatment regimen with LSD1 inhibitors, including GSK-LSD1, has been found to robustly ameliorate social interaction deficits and reduce repetitive behaviors in these mouse models. nih.gov This behavioral recovery is linked to the restoration of synaptic function. Specifically, LSD1 inhibition has been shown to reverse the deficits in N-methyl-D-aspartate (NMDA) receptor function in the prefrontal cortex and correct the abnormal alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents in the striatum of Shank3-deficient mice. nih.gov

Mechanistically, the therapeutic effects appear to stem from the epigenetic regulation of gene expression. Histone lysine 4 dimethylation (H3K4me2), a mark associated with gene activation, is found to be decreased in the prefrontal cortex of both human ASD patients and Shank3-deficient mice. nih.gov Treatment with an LSD1 inhibitor like GSK-LSD1 restores the genomic occupancy of H3K4me2 and the expression of genes that were previously downregulated. nih.gov These rescued genes are significantly enriched in pathways related to synaptic signaling and neurodevelopment. nih.gov Among the most significantly rescued genes is the immediate early gene Egr1, which is closely linked to neuronal plasticity. nih.gov In some studies, a synergistic effect was observed when GSK-LSD1 was co-administered with a histone deacetylase (HDAC) inhibitor, Romidepsin, leading to a significant recovery of behavioral symptoms and NMDAR function in adult Shank3 mice. researchgate.net

Table 1: Effects of GSK-LSD1 in Shank3 Autism Models
Model SystemKey FindingAssociated Molecular ChangeReference
Shank3-deficient miceRescue of social deficits and repetitive behaviors.Restoration of NMDA receptor function in prefrontal cortex. nih.gov
Shank3-deficient miceAmelioration of social preference deficits.Restoration of AMPA receptor currents in striatum. nih.gov
Shank3-deficient miceImproved sociability.Restored expression of synaptic signaling genes (e.g., Egr1). researchgate.netnih.gov
Adult Shank3 mice (co-treatment)Significant recovery of behavioral symptoms.Enhanced H3 acetylation and NMDAR function recovery (with Romidepsin). researchgate.net

Osteoblast Differentiation

The role of LSD1 and the effect of its inhibition by GSK-LSD1 have been examined in the context of bone formation and osteoblast differentiation. utupub.fi Studies demonstrate that LSD1 expression and its enzymatic activity are necessary for the normal differentiation and function of osteoblasts. utupub.firesearchgate.net

Pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to suppress osteoblast differentiation and the formation of mineralized bone nodules in vitro. researchgate.netnih.gov In cell culture models using both MC3T3-E1 precursor cells and primary calvarial osteoblasts, treatment with GSK-LSD1 impairs the differentiation process. researchgate.net This is evidenced by reduced alkaline phosphatase (ALP) activity and decreased mineralization, as shown by Von Kossa staining. researchgate.net The inhibition of differentiation is accompanied by a downregulation in the mRNA expression of key osteoblast-related genes. researchgate.net One study noted that GSK-LSD1 slightly inhibited osteoblast differentiation at a concentration of 2 μM. mdpi.com

Table 2: Impact of GSK-LSD1 on Osteoblast Differentiation
Model SystemTreatmentObserved EffectReference
MC3T3-E1 cellsGSK-LSD1Suppressed differentiation (↓ ALP staining, ↓ Von Kossa staining). researchgate.net
Primary calvarial osteoblastsGSK-LSD1Impaired differentiation and ↓ expression of osteoblast genes. researchgate.net
Wild-type miceGSK-LSD1 (in vivo)Decreased osteoblast number and activity, leading to trabecular osteopenia. nih.gov
Bone marrow-derived macrophages (BMMs)GSK-LSD1 (2µM)Slight inhibition of osteoblast differentiation. mdpi.com

T Cell Development

LSD1 plays a critical role in the epigenetic regulation of gene expression during the development of T cells. rupress.org Research indicates that Lsd1 is essential for the proper progression of late T cell development. rupress.org Pharmacological inhibition of LSD1 with GSK-LSD1 has been utilized as a tool in differentiation assays to probe the function of LSD1 at specific developmental stages, such as the transition from early T-cell progenitors (ETPs) and DN2 (double-negative 2) thymocytes. rupress.org

Genetic deletion of Lsd1 in thymocytes results in a developmental block at the CD4+CD8+ double-positive stage and leads to the aberrant overexpression of multiple gene programs that should normally be repressed. rupress.org This highlights the crucial repressive function of LSD1 in T cell maturation. rupress.org Beyond development, targeting LSD1 has implications for mature T cell function in the context of immunity. Inhibition of T cell-intrinsic LSD1 has been shown to sustain T cell invigoration, suggesting a role in preventing T cell exhaustion. nih.gov Furthermore, pharmacologically inhibiting LSD1 can promote the differentiation of activated CD4+ T cells towards a Th1 (T helper 1) phenotype and enhance the infiltration of cytotoxic CD8+ T cells into tumors. nih.govnih.gov

Immunomodulatory Effects and Inflammation

Modulation of Natural Killer (NK) Cell Activity and Cytotoxicity

GSK-LSD1, as a catalytic inhibitor of LSD1, has been shown to modulate the anti-tumor activity of Natural Killer (NK) cells. frontiersin.orgfrontiersin.org Research indicates that irreversible catalytic inhibitors like GSK-LSD1 can promote the killing of tumor cells by NK cells. frontiersin.org This effect was observed in a study on diffuse intrinsic pontine glioma (DIPG), where GSK-LSD1 enhanced both the cytotoxicity and the infiltration of NK cells into tumors. nih.gov

The mechanism behind this enhanced cytotoxicity involves the upregulation of ligands on the surface of tumor cells that are recognized by activating receptors on NK cells. frontiersin.org Specifically, LSD1 inhibition can increase the expression of innate immune receptors such as SLAMF7, MICB, and ULBP-4 on glioma cells, rendering them more susceptible to NK cell-mediated lysis. frontiersin.org It is important to distinguish the effects of catalytic inhibitors like GSK-LSD1 from scaffolding LSD1 inhibitors (e.g., SP-2509), which have been reported to impair NK cell metabolism and cytotoxic function under certain conditions. frontiersin.orgnih.gov While one study noted that all tested LSD1 inhibitors reduced NK lysis ability to some degree, the scaffolding inhibitors were found to be the most potent in this suppressive effect. frontiersin.org

Impact on Macrophage Polarization and T-cell Infiltration

The inhibition of LSD1 with compounds like GSK-LSD1 has a significant impact on the composition and function of immune cells within the tumor microenvironment, particularly macrophages and T cells. nih.gov LSD1 inhibitors can promote the polarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype towards an anti-tumoral, pro-inflammatory M1 phenotype. nih.govfrontiersin.org GSK-LSD1 has been identified as a potential anti-inflammatory agent that can prevent the repression of catalase in macrophages stimulated with lipopolysaccharide (LPS), a process linked to M1 polarization. mdpi.com In vivo experiments using cells with a mutant LSD1 that mimics inhibition resulted in increased recruitment of macrophages to tumors. biorxiv.org

In addition to its effects on macrophages, LSD1 inhibition robustly enhances the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. nih.govnih.govfrontiersin.org This is a critical step for effective anti-tumor immunity. The mechanism involves increasing the expression of specific chemokines that attract T cells. Studies in triple-negative breast cancer (TNBC) have shown that inhibiting LSD1 enhances the enrichment of the activating H3K4me2 mark in the promoter regions of the chemokines CCL5, CXCL9, and CXCL10. researchgate.net The subsequent increase in the secretion of these chemokines promotes the recruitment of CD8+ T cells into the tumor, where they can exert their killing function. researchgate.net

Attenuation of NF-κB Signaling and Inflammatory Response (e.g., in Endothelial Cells, OSCC)

GSK-LSD1 has been shown to attenuate inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov In the context of oral squamous cell carcinoma (OSCC), pharmacological inhibition of LSD1 with GSK-LSD1 effectively attenuates NF-κB signaling. nih.govcellphysiolbiochem.comnih.gov This action consequently dampens downstream inflammatory signaling pathways and the expression of genes involved in checkpoint regulation. nih.govcellphysiolbiochem.com

Research in human endothelial cells has further detailed the anti-inflammatory profile of LSD1 inhibition. cellphysiolbiochem.com In models of LPS-activated endothelial cells, inhibition of LSD1 resulted in a decreased inflammatory response, characterized by reduced recruitment of monocytes and diminished extracellular secretion of numerous pro-inflammatory cytokines. cellphysiolbiochem.com A similar effect was observed in an in-vitro model using peripheral blood mononuclear cells (PBMCs) from patients with severe COVID-19, where GSK-LSD1 treatment significantly attenuated the expression of NF-κB-dependent pro-inflammatory cytokine genes. nih.gov This suggests a potential role for GSK-LSD1 in mitigating cytokine release syndrome. nih.gov The underlying mechanism involves LSD1's role in stabilizing the p65 subunit of NF-κB through demethylation; by inhibiting LSD1, GSK-LSD1 prevents this stabilization, leading to reduced NF-κB activity and a tempered inflammatory response. nih.gov

Table 3: Attenuation of NF-κB Signaling by GSK-LSD1
Cell/Tissue ModelKey FindingDownstream EffectReference
Oral Squamous Cell Carcinoma (OSCC)Attenuates NF-κB signaling.Inhibits inflammatory signaling pathways. nih.govcellphysiolbiochem.comnih.gov
LPS-activated endothelial cellsInhibits NF-κB p65 translocation.Decreased monocyte recruitment and pro-inflammatory cytokine secretion. cellphysiolbiochem.com
Severe COVID-19 PBMCs (in vitro)Decreased nuclear NF-κB p65.Reduced expression of pro-inflammatory cytokine genes. nih.gov

Role in Sepsis-Induced Mortality Models

The chemical compound GSK-LSD1 has been utilized as an inhibitor of lysine-specific demethylase 1 (LSD1) in research models studying sepsis-induced mortality. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Sepsis is characterized by a dysregulated host response to infection, often leading to life-threatening organ dysfunction. A critical aspect of this dysregulation is the overproduction of inflammatory cytokines, a phenomenon known as a cytokine storm, which can result in acute respiratory distress syndrome (ARDS) and death. nih.gov

Research has highlighted the role of the PKCα-LSD1-NF-κB signaling pathway in the epigenetic control of the inflammatory response. nih.govnih.gov In response to lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response, LSD1 is phosphorylated by Protein Kinase C alpha (PKCα). nih.gov This phosphorylation is crucial for the subsequent inflammatory cascade. nih.gov

Studies using mouse models of sepsis have shown that inhibiting either PKCα or the activity of LSD1 can improve survival rates. nih.govnih.gov Specifically, the inhibition of LSD1 activity in mice has been demonstrated to attenuate sepsis-induced mortality. nih.gov This effect is linked to the role of LSD1 in stabilizing the NF-κB p65 subunit, a key regulator of pro-inflammatory gene expression. nih.govnih.gov By inhibiting LSD1, the stability of p65 is reduced, leading to decreased expression of inflammatory cytokines. nih.gov

In peripheral blood mononuclear cells (PBMCs) isolated from patients with severe COVID-19, which can also present with sepsis and ARDS, treatment with GSK-LSD1 in vitro led to a significant reduction in pro-inflammatory cytokines. nih.gov This suggests that targeting LSD1 could be a therapeutic strategy to control the excessive inflammation that drives mortality in sepsis. nih.govnih.gov

Application in Retinal Degenerations (e.g., Retinitis Pigmentosa)

GSK-LSD1 has been investigated for its potential neuroprotective effects in models of retinal degeneration, particularly retinitis pigmentosa (RP). nih.govnih.gov RP is a group of inherited diseases that cause the progressive death of rod photoreceptor cells, leading to vision loss. nih.govnih.gov

In a mouse model of RP (the rd10 mouse), systemic treatment with LSD1 inhibitors, including GSK-LSD1, has been shown to block the degeneration of rod photoreceptors and preserve visual function. nih.govjneurosci.org This neuroprotective effect is associated with several molecular changes. Treatment with GSK-LSD1 helps maintain the expression of genes specific to rod photoreceptors while downregulating genes involved in inflammation, gliosis (a reactive change of glial cells in response to damage), and cell death. nih.govjneurosci.org

The proposed mechanisms for this protective action are twofold. First, by inhibiting LSD1, GSK-LSD1 is thought to promote a more "open" and accessible chromatin structure. nih.gov This increased accessibility may allow for the expression of neuroprotective genes, such as those in the Wnt signaling pathway, within the photoreceptor cells themselves. nih.gov

Second, LSD1 inhibition appears to suppress the inflammatory response in the retina. nih.govjneurosci.orgresearchgate.net Inflammation, particularly involving microglia, is a known contributor to photoreceptor cell death in retinal degenerations. nih.govjneurosci.org By inhibiting LSD1, GSK-LSD1 may block the inflammatory cascade, thereby creating a more favorable environment for photoreceptor survival. nih.govjneurosci.orgresearchgate.net For instance, in the rd10 mouse model, treatment with GSK-LSD1 reversed the upregulation of several inflammatory pathways. researchgate.net

It is important to note that the continuous presence of the LSD1 inhibitor appears necessary to prevent the progression of rod degeneration in these models. nih.gov

Antiviral Applications

Herpesvirus Infection, Shedding, and Recurrence

The inhibition of LSD1 has emerged as a potential strategy to control herpes simplex virus (HSV) infections. nih.govnih.gov The initiation of HSV infection and its reactivation from a latent state depend on a complex of transcriptional coactivators that includes the histone demethylase LSD1. nih.gov Inhibiting LSD1 leads to the epigenetic suppression of the viral genome, effectively blocking infection and reactivation. nih.govnih.gov

In various animal models of HSV infection, pharmaceutical inhibition of LSD1 has been shown to reduce primary infection, decrease viral shedding (the release of infectious virus particles), and suppress recurrence of the disease. nih.govnih.gov2minutemedicine.com This has been demonstrated in models of HSV-1 and HSV-2 infections. nih.gov For example, in a guinea pig model of genital herpes (HSV-2), oral treatment with an LSD1 inhibitor reduced the number of positive vaginal swabs and lowered the levels of the viral genome. 2minutemedicine.com

The mechanism behind this antiviral effect involves enhancing the repressive epigenetic marks on the viral genome. nih.gov2minutemedicine.com Specifically, inhibiting LSD1 leads to an increase in repressive histone methylation (H3K9 methylation) at the immediate-early gene regions of the virus. nih.gov This epigenetic modification effectively silences viral gene expression, thereby preventing the virus from replicating and causing disease. nih.gov This approach is distinct from current antiviral drugs that primarily target viral DNA replication. nih.gov

While much of the in vivo research has utilized the monoamine oxidase inhibitor tranylcypromine (B92988), which also inhibits LSD1, specific LSD1 inhibitors like OG-L002 have also demonstrated efficacy in reducing HSV lytic infection and reactivation in vitro. nih.govtandfonline.com

Human Immunodeficiency Virus (HIV) Latency Activation Studies

The role of GSK-LSD1 in the context of Human Immunodeficiency Virus (HIV) has been explored in studies aimed at understanding and reversing HIV latency. scientificlabs.iesigmaaldrich.com HIV can establish a latent reservoir in infected cells, where the virus remains transcriptionally silent, making it invisible to the immune system and resistant to antiretroviral therapy. nih.gov A major goal of HIV cure research is to reactivate this latent virus so that it can be eliminated.

GSK-LSD1 has been used as a tool to investigate the role of LSD1 in maintaining HIV latency. scientificlabs.iesigmaaldrich.com LSD1 is a component of repressor complexes that are thought to contribute to the silencing of the integrated HIV provirus. asm.org

However, studies have yielded conflicting results regarding the direct effect of specific LSD1 inhibitors on HIV reactivation. In one study using a microglial cell line model of HIV latency (HC69 cells), specific LSD1 inhibitors, including GSK-LSD1, did not reactivate latent HIV. nih.gov In this particular model, the reactivation observed with the compound phenelzine (B1198762) was attributed to its anti-monoamine oxidase (MAO) activity rather than its weak LSD1 inhibitory function. nih.gov

Conversely, other research suggests that multiple histone lysine methyltransferases, including LSD1, are required for the establishment and maintenance of HIV-1 proviral silencing in primary cells. asm.org In these models, the inhibition of other methyltransferases, such as EZH2 and EHMT2, was sufficient to induce the reactivation of latent proviruses. asm.org The complex interplay of various epigenetic modifiers, including LSD1, in controlling HIV latency is an active area of investigation. nih.gov

Coronavirus-Induced Inflammation and Innate Antiviral Activity

GSK-LSD1 has been investigated as a potential therapeutic agent for severe coronavirus infections, such as COVID-19, primarily due to its ability to modulate the host's inflammatory response. nih.govbiorxiv.orgnih.gov Severe COVID-19 is often characterized by a "cytokine storm," an excessive and uncontrolled release of pro-inflammatory cytokines that leads to acute respiratory distress syndrome (ARDS) and sepsis. nih.gov

Research has shown that in peripheral blood mononuclear cells (PBMCs) from severe COVID-19 patients, GSK-LSD1 treatment in vitro can significantly reduce the production of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov This effect is attributed to the inhibition of the PKCα-LSD1-NF-κB signaling pathway, which is hyperactivated in severe COVID-19. nih.gov By inhibiting LSD1, GSK-LSD1 reduces the stability of the NF-κB p65 subunit, thereby dampening the expression of NF-κB-dependent inflammatory genes. nih.gov

Furthermore, studies using in vitro mouse models of coronavirus infection (Murine Hepatitis Virus) have shown that inhibiting LSD1 can selectively suppress the NF-κB-dependent inflammatory response of macrophages without compromising the innate antiviral interferon response. biorxiv.orgbiorxiv.orgnih.govresearchgate.net In fact, LSD1 ablation was found to enhance an interferon-independent antiviral response and block viral egress through the lysosomal pathway. biorxiv.orgnih.govresearchgate.net This suggests that LSD1 inhibitors could curb the tissue-damaging inflammation associated with severe coronavirus infections while potentially preserving or even enhancing the body's intrinsic ability to fight the virus. biorxiv.orgnih.govresearchgate.net

Metabolic Regulation

GSK-LSD1 has been studied for its role in regulating systemic metabolism, particularly in the context of obesity and its associated complications like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.netnih.govbiorxiv.org Lysine-specific demethylase 1 (LSD1) is considered a nutrient-regulated chromatin modifier that plays a role in the metabolic reprogramming associated with obesity. nih.govnih.gov

In mouse models of obesity and type 2 diabetes (e.g., db/db mice), systemic administration of GSK-LSD1 has been shown to produce several beneficial metabolic effects. nih.govresearchgate.netnih.govbiorxiv.org These include:

Reduced food intake and body weight: GSK-LSD1 treatment leads to a decrease in hyperphagia (excessive eating) and subsequent weight gain. nih.govnih.gov

Improved glycemic control: The compound helps normalize blood glucose levels and improves glucose tolerance. nih.govbiorxiv.org

Enhanced insulin (B600854) sensitivity: GSK-LSD1 improves the body's response to insulin. nih.govresearchgate.netnih.gov

Amelioration of NAFLD: It reverses the accumulation of fat in the liver. nih.govresearchgate.netnih.gov

Interestingly, GSK-LSD1 appears to have little to no effect on the systemic metabolism of lean mice, suggesting its role is context-dependent, specifically targeting the maladaptive metabolic changes that occur in obesity. nih.govresearchgate.netnih.govbiorxiv.org The primary site of insulin sensitization by GSK-LSD1 has been identified as white adipose tissue. nih.govnih.govbiorxiv.org In this tissue, the compound reduces adipocyte inflammation and lipolysis (the breakdown of fats). nih.govnih.govbiorxiv.org The reversal of NAFLD is thought to occur indirectly, potentially as a consequence of reduced lipolysis in fat cells and subsequent changes in lipid partitioning. nih.govnih.gov

The tables below summarize the key findings from preclinical research on this compound across various applications.

Table 1: Summary of this compound in Sepsis and Retinal Degeneration Models

Application Area Model System Key Findings References
Sepsis-Induced Mortality Mouse models (LPS-induced); In vitro (human PBMCs) Attenuates mortality; Reduces pro-inflammatory cytokine production by inhibiting the PKCα-LSD1-NF-κB pathway. scientificlabs.iesigmaaldrich.comsigmaaldrich.comnih.govnih.gov
Retinal Degeneration (Retinitis Pigmentosa) rd10 mouse model Blocks rod photoreceptor death; Preserves visual function; Downregulates inflammatory and cell death genes; Promotes expression of neuroprotective genes. nih.govnih.govjneurosci.orgjneurosci.orgresearchgate.net
Table 2: Summary of this compound in Antiviral and Metabolic Regulation Studies
Application Area Model System Key Findings References
Herpesvirus Infection Animal models (mouse, rabbit, guinea pig); In vitro cell culture Suppresses viral lytic infection, shedding, and reactivation by promoting epigenetic silencing of the viral genome. nih.govnih.gov2minutemedicine.comtandfonline.com
HIV Latency Activation In vitro cell line models (microglia, T-cells) Used as a tool to study the role of LSD1 in HIV latency; results on direct reactivation are model-dependent and complex. scientificlabs.iesigmaaldrich.comnih.govasm.orgnih.gov
Coronavirus-Induced Inflammation In vitro (human PBMCs, mouse macrophages) Reduces cytokine storm by inhibiting NF-κB pathway; Selectively curbs inflammation while sparing innate antiviral responses. nih.govbiorxiv.orgnih.govbiorxiv.orgnih.govresearchgate.net
Metabolic Regulation Mouse models of obesity and type 2 diabetes Reduces food intake and body weight; Improves glycemic control and insulin sensitivity; Ameliorates non-alcoholic fatty liver disease. nih.govresearchgate.netnih.govbiorxiv.org
Table 3: Compound Names Mentioned
Compound Name
This compound
Tranylcypromine
OG-L002
Phenelzine
Romidepsin
IL-1β
IL-6
TNF-α

Prevention of Aberrant Metabolic Remodeling in Obesity

The transition from a lean to an obese state is characterized by profound systemic metabolic remodeling, which affects insulin sensitivity, the partitioning of lipids, inflammation, and glycemic control. nih.govnih.gov Preclinical research using pharmacological approaches has investigated the role of the nutrient-regulated chromatin modifier, lysine-specific demethylase 1 (LSD1), in the metabolic reprogramming associated with obesity. nih.govescholarship.org Systemic inhibition of LSD1 with the compound GSK-LSD1 has been shown to prevent many of the maladaptive metabolic changes in mouse models of obesity. nih.govnih.govdiabetesjournals.org

Studies in both genetic (db/db mice) and diet-induced rodent models of obesity demonstrated that systemic LSD1 inhibition leads to significant improvements in metabolic health. biorxiv.org Treatment with GSK-LSD1 reduces food intake, body weight, and fat mass. nih.govbiorxiv.orgmedchemexpress.com Furthermore, it ameliorates conditions associated with obesity, such as non-alcoholic fatty liver disease (NAFLD), and improves insulin sensitivity and glycemic control. nih.govnih.govmedchemexpress.com Notably, these metabolic benefits of GSK-LSD1 appear to be context-dependent, as the inhibitor has little discernible effect on the systemic metabolism of lean mice, suggesting LSD1's role is more prominent in promoting adverse changes during overfeeding. nih.govdiabetesjournals.orgbiorxiv.org

Pair-feeding experiments have revealed that the beneficial effects of GSK-LSD1 on high blood sugar (hyperglycemia) and NAFLD are not solely a consequence of reduced food intake and subsequent weight loss. nih.govnih.govdiabetesjournals.org This indicates that targeting LSD1 may offer a therapeutic strategy for obesity and its related complications, including type 2 diabetes and NAFLD, by directly acting on tissues involved in nutrient metabolism. nih.govbiorxiv.org

Detailed Research Findings

Research in db/db mice, a genetic model of obesity and type 2 diabetes, showed that systemic LSD1 inhibition with GSK-LSD1 prevented the development of diabetes. biorxiv.org Treated mice exhibited reduced weight gain compared to vehicle-treated controls. biorxiv.org Remarkably, the blood glucose levels in GSK-LSD1-treated db/db mice were comparable to those of lean control mice. nih.govbiorxiv.org The treated group also showed improved glucose tolerance and increased insulin sensitivity. biorxiv.org

In a diet-induced obesity model, where mice were fed a Western diet, GSK-LSD1 treatment reversed weight gain and hyperinsulinemia. biorxiv.org The primary site for this enhanced insulin sensitization was identified as white adipose tissue (WAT). nih.govnih.govbiorxiv.org Improved insulin signaling, measured by an increase in phosphorylated Akt (p-AktSer473), was observed in the gonadal white adipose tissue (gWAT) of GSK-LSD1-treated mice, but not significantly in skeletal muscle or the liver. nih.govbiorxiv.org

The key mechanisms underlying these improvements involve the mitigation of obesity-associated defects in adipose tissue. nih.govbiorxiv.org GSK-LSD1 treatment was found to reduce local inflammation and excessive lipolysis (the breakdown of fat) in adipocytes. nih.govnih.govbiorxiv.org The reduction in adipose tissue inflammation is a critical finding, as inflammation is a known contributor to insulin resistance. nih.gov By inhibiting lipolysis, GSK-LSD1 also decreases the release of free fatty acids into circulation, which can alleviate the metabolic burden on other organs like the liver. biorxiv.org The amelioration of NAFLD in GSK-LSD1-treated mice is considered an indirect effect, potentially stemming from the inhibition of adipocyte lipolysis and its subsequent impact on lipid partitioning, rather than a direct, cell-autonomous effect on liver cells. nih.govnih.govbiorxiv.org

The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of GSK-LSD1 on Metabolic Parameters in db/db Mice

Parameter Vehicle-Treated db/db Mice GSK-LSD1-Treated db/db Mice Lean Control Mice
Body Weight Significant gain Reduced gain Stable
Blood Glucose Hyperglycemic Comparable to lean controls Normal
Glucose Tolerance Impaired Improved Normal

| Insulin Sensitivity | Resistant | Increased sensitivity | Sensitive |

This table presents a summary of findings from research on genetic models of obesity. nih.govbiorxiv.org

Table 2: Tissue-Specific Effects of GSK-LSD1 in Obese Mouse Models

Tissue Key Finding with GSK-LSD1 Treatment
White Adipose Tissue (WAT) Identified as the major site of insulin sensitization. nih.govnih.gov Reduced local inflammation and lipolysis. nih.govbiorxiv.org Decreased fat mass (gWAT and sWAT). biorxiv.org
Liver Amelioration of NAFLD; livers appeared histologically normal. biorxiv.org No significant direct effect on insulin signaling. nih.govbiorxiv.org
Skeletal Muscle Little effect on insulin signaling (p-AktSer473). nih.govbiorxiv.org

This table summarizes the organ-specific impacts of GSK-LSD1 as identified in preclinical obesity models. nih.govnih.govbiorxiv.org


Advanced Research Methodologies and Experimental Models

In Vitro Assays

In vitro studies form the cornerstone of research into GSK-LSD1 HCl, providing fundamental insights into its direct effects on LSD1 enzymatic activity and cellular functions.

To quantify the inhibitory potency and selectivity of this compound, researchers utilize various enzyme kinetic assays. These assays directly measure the catalytic activity of LSD1 and its inhibition by the compound.

Peroxidase-Coupled Assay: This method is a well-established technique for measuring LSD1 activity. nih.gov It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction. nih.gov The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate, producing a detectable signal (e.g., colorimetric or fluorescent). nih.gov This continuous assay format allows for real-time monitoring of enzyme kinetics and is particularly useful for characterizing time-dependent inhibitors like GSK-LSD1. nih.govresearchgate.net The kinetics of in vitro LSD1 enzyme activity can be measured using this peroxidase-coupled assay. researchgate.net

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: The HTRF assay is another widely used platform for determining the inhibitory concentration (IC₅₀) of compounds against LSD1. acs.orgnih.gov This assay format offers high sensitivity and is amenable to high-throughput screening. acs.org Studies have used HTRF to compare the potency of GSK-LSD1 (also referred to as OG-668 in some literature) with other LSD1 inhibitors. acs.orgnih.gov For instance, one study reported an IC₅₀ value for GSK-LSD1 in the low nanomolar range (7.6 nM) using an HTRF assay, highlighting its high potency. acs.orgnih.gov

These enzyme kinetic assays have consistently demonstrated that GSK-LSD1 is a potent and highly selective inhibitor of LSD1, with over 1000-fold selectivity against other closely related flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes such as LSD2, MAO-A, and MAO-B. thesgc.org

Table 1: Comparison of IC₅₀ Values for LSD1 Inhibitors Determined by HTRF Assay
CompoundIC₅₀ (nM)Reference
GSK-LSD1 (OG-668)7.6 acs.orgnih.gov
IadademstatSub-nanomolar researchgate.net
PulrodemstatSub-nanomolar researchgate.net
GSK2879552491-fold less active than iadademstat acs.org
Bomedemstat174-fold less active than iadademstat acs.org
Tranylcypromine (B92988) (TCP)5,600 acs.orgnih.gov

A primary focus of GSK-LSD1 research has been its anti-proliferative effects in various cancer models. Cell viability and proliferation assays are fundamental tools in this area of investigation.

These assays have demonstrated that GSK-LSD1 can inhibit the growth of a range of cancer cell lines, particularly those derived from acute myeloid leukemia (AML) and small cell lung cancer (SCLC), with an average EC₅₀ of less than 5 nM. thesgc.org For example, in a panel of 20 AML cell lines, the related inhibitor GSK2879552 showed an average EC₅₀ of 137 nM in a 10-day proliferation assay. nih.gov The growth inhibitory effects are often cytostatic, leading to a slowing of cell division rather than significant induction of apoptosis. nih.gov

In oral squamous cell carcinoma (OSCC) cells, GSK-LSD1 has been shown to attenuate proliferation. researchgate.netoncotarget.com Specifically, it inhibited the proliferation of HSC-3 and CAL-27 cells. researchgate.net Furthermore, GSK-LSD1 was found to inhibit the epidermal growth factor (EGF)-induced proliferation of HSC-3 cells. oncotarget.com In Merkel cell carcinoma (MCC), GSK-LSD1 strongly reduced the growth of multiple MCC cell lines with IC₅₀ values in the low nanomolar range, while having minimal effect on normal human dermal fibroblasts. embopress.org

Combination studies have also been performed. For instance, combining GSK-LSD1 with the GSK3 inhibitor LY2090314 synergistically induced differentiation and suppressed the proliferation of AML cells. rarecancernews.comresearchgate.net

Table 2: Effect of GSK-LSD1 on Cancer Cell Proliferation
Cancer TypeCell Line(s)Observed EffectReference
Acute Myeloid Leukemia (AML)VariousAverage EC₅₀ < 5 nM thesgc.org
Oral Squamous Cell Carcinoma (OSCC)HSC-3, CAL-27Inhibited proliferation researchgate.net
Merkel Cell Carcinoma (MCC)PeTa, MKL-1, WaGa, MS-1Strongly reduced growth (low nM IC₅₀) embopress.org
GlioblastomaPatient-derived GSCsCytotoxic and selective effects frontiersin.org

A key mechanism of action for GSK-LSD1, particularly in hematological malignancies, is the induction of cellular differentiation. Various assays are used to assess this phenomenon.

In AML models, treatment with GSK-LSD1 has been shown to induce myeloid differentiation. nih.gov This is often characterized by morphological changes, such as the appearance of more mature granulocytic features, and changes in the expression of cell surface markers. nih.govashpublications.org For example, LSD1 inhibition leads to the upregulation of myeloid differentiation markers like CD11b and CD86. nih.govaacrjournals.org In Hoxa9/Meis1-driven AML, GSK-LSD1 treatment resulted in marked granulocytic differentiation. ashpublications.org

The differentiation-inducing effects of GSK-LSD1 are not limited to cancer. In the context of developmental biology, GSK-LSD1 has been used to study the endothelial-to-hematopoietic transition (EHT), a critical step in the formation of hematopoietic stem and progenitor cells. researchgate.netnih.govhaematologica.org Studies using induced pluripotent stem cells (iPSCs) have shown that inhibition of LSD1 with GSK-LSD1 blocks the EHT, suppressing hematopoietic commitment while not impeding differentiation into the endothelial lineage. researchgate.netnih.govhaematologica.org

To understand the global transcriptional consequences of LSD1 inhibition, researchers frequently employ gene expression profiling techniques, most notably RNA sequencing (RNA-seq).

RNA-seq analysis following GSK-LSD1 treatment has consistently revealed that a greater number of genes are upregulated than downregulated, which aligns with LSD1's primary role as a transcriptional repressor. nih.gov In human epithelial progenitors, for example, GSK-LSD1 treatment led to the upregulation of 863 genes and downregulation of 350 genes. nih.gov The upregulated genes are often enriched for pathways related to differentiation. aacrjournals.orgnih.gov

In AML, RNA-seq has been used to show that combination therapy of GSK-LSD1 and 5-Azacytidine induces genes associated with myeloid differentiation signatures. aacrjournals.org In Kasumi-1 AML cells, RNA-seq was performed to investigate the synergistic effects of combining GSK-LSD1 with the KIT inhibitor avapritinib. biorxiv.org In glioblastoma stem cells, RNA-seq was used to identify a set of genes that correlate with resistance to LSD1 inhibition. frontiersin.org Furthermore, in Merkel cell carcinoma, integrative analysis of RNA-seq and ChIP-seq data has been used to define the LSD1 targetome and reveal its role in regulating neuronal differentiation pathways. researchgate.net

To directly investigate the impact of GSK-LSD1 on the epigenetic landscape, chromatin-based studies are essential.

ChIP-seq is a powerful technique used to map the genome-wide occupancy of specific proteins, such as LSD1, and the distribution of histone modifications.

Histone Marks: LSD1 is known to demethylate H3K4me1/2 and H3K9me1/2. oup.com ChIP-seq studies have confirmed that inhibition of LSD1 with GSK-LSD1 leads to an increase in these histone marks at specific genomic loci. For instance, in human neural stem cells, LSD1 inhibition resulted in an upregulation of the active and enhancer marks H3K4me2, H3K4me1, and H3K9me1, while the repressive H3K9me2 mark was largely unchanged. oup.com In contrast, some studies in other cell types have reported an increase in both H3K4me2 and H3K9me2 following GSK-LSD1 treatment. researchgate.netnih.govscienceopen.com This suggests that the effect of LSD1 inhibition on histone marks can be context-dependent.

Chromatin-Based Studies

Chromatin Accessibility Assays

To understand how this compound impacts the epigenetic landscape, researchers have employed chromatin accessibility assays. One such technique is the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq). In human epidermal progenitors, treatment with GSK-LSD1 led to a slight increase in chromatin accessibility at the transcriptional start sites of downregulated genes after six days of treatment. d-nb.info This suggests that the inhibitor can modulate the physical availability of DNA for transcription factors and other regulatory proteins. Further studies have shown that GSK-LSD1 treatment can lead to a global increase in H3K4 monomethylated and dimethylated regions, histone marks associated with active or poised chromatin states. simpsonskinlab.org For instance, in human neural stem cells, inhibition of LSD1 with GSK-LSD1 resulted in enriched H3K4me2 marks in the promoter/TSS regions of upregulated genes. oup.com These findings highlight the role of GSK-LSD1 in remodeling the chromatin landscape, thereby influencing gene expression patterns.

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Modified ELISA)

The function of LSD1 is often dependent on its interaction with other proteins within larger complexes. To investigate how GSK-LSD1 affects these interactions, researchers have utilized protein-protein interaction assays. Co-immunoprecipitation (Co-IP) experiments have been crucial in this regard. For example, in Merkel cell carcinoma (MCC) cells, Co-IP revealed that LSD1 interacts with members of the LSD1-CoREST complex. nih.gov Treatment with GSK-LSD1 was shown to disrupt the interaction between LSD1 and its binding partners. nih.gov Similarly, in human epidermal progenitors, Co-IP demonstrated a direct interaction between LSD1 and the transcription factor SNAI2. simpsonskinlab.org

A modified ELISA (Enzyme-Linked Immunosorbent Assay) has also been employed to assess the impact of GSK-LSD1 on the interaction between LSD1 and SNAG-domain transcription factors. acs.org This assay provides a quantitative measure of the disruption of these critical protein-protein interactions, which are known to be drivers in certain cancers. acs.orgnih.gov For instance, irreversible cyclopropylamine (B47189) derivative LSD1 inhibitors, including GSK-LSD1, have been shown to directly disrupt the LSD1–GFI1B interaction. aacrjournals.org In breast cancer cells, Co-IP experiments have shown that LSD1 interacts with both the estrogen receptor α (ERα) and proteins of the CoREST complex. oup.com

Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

Confirming that a drug interacts with its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement. guidetopharmacology.orgnih.gov This assay relies on the principle that ligand binding can alter the thermal stability of a protein. guidetopharmacology.org In the case of GSK-LSD1, CETSA has been used to demonstrate direct engagement with its target, KDM1A (LSD1). Treatment with GSK-LSD1 led to an increase in the thermal stability of KDM1A, confirming a direct interaction within the cell. nih.gov This technique not only validates the primary target but can also reveal off-target effects and downstream consequences of target engagement. For example, GSK-LSD1 treatment also affected the stability of several proteins known to form a complex with KDM1A, such as GSE1 and RCOR1/3. nih.gov

In Vivo Models

The evaluation of GSK-LSD1's therapeutic potential has been extensively carried out using various in vivo models, which provide a more complex biological system to study drug efficacy.

Xenograft Models of Cancer (e.g., AML, MCC, Glioblastoma, Lung Adenocarcinoma)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in assessing the anti-tumor activity of GSK-LSD1.

Acute Myeloid Leukemia (AML): In mouse xenograft models of AML, treatment with the LSD1 inhibitor T-3775440, which is structurally similar to GSK-LSD1, demonstrated tumor growth suppression. selleckchem.com Combination therapies involving LSD1 inhibitors have also shown promise in AML xenograft models. sci-hub.se

Merkel Cell Carcinoma (MCC): In MCC xenograft models, GSK-LSD1 treatment significantly reduced tumor growth. d-nb.infonih.govnih.govmdpi-res.com When treatment was initiated one day after cell injection, before tumors were established, all mice treated with GSK-LSD1 remained tumor-free, in contrast to the vehicle-treated group where all mice developed tumors. d-nb.info

Glioblastoma: In an orthotopic xenograft mouse model of glioblastoma, GSK-LSD1 treatment resulted in a delayed but strong reduction in tumor burden. frontiersin.org Combination therapy with GSK-LSD1 has also shown enhanced anti-tumor efficacy in patient-derived xenograft (PDX) models of glioblastoma. acs.org However, in another human xenograft model of pediatric high-grade glioma, GSK-LSD1 alone did not show single-agent efficacy, but demonstrated a significant anti-tumor effect when combined with NK cell infusion. nih.gov

Lung Adenocarcinoma: GSK-LSD1 has been shown to have antiproliferative activity in small cell lung cancer (SCLC) tumor xenograft models. selleckchem.comselleck.co.jp In non-small cell lung cancer (NSCLC), the combination of an LSD1 inhibitor with a ferroptosis inducer showed enhanced tumor growth inhibition in a xenograft model. escholarship.org

Transgenic Murine Disease Models (e.g., Lung Adenocarcinoma, Retinitis Pigmentosa, Obesity)

Transgenic mouse models, which are genetically engineered to develop specific diseases, offer a more physiologically relevant system to study disease pathogenesis and therapeutic interventions.

Lung Adenocarcinoma: In transgenic mouse models of lung adenocarcinoma driven by either EGFR or KRAS mutations, inhibition of LSD1 resulted in significantly lower tumor formation and a strong reduction in tumor progression. nih.govnih.gov This effect was independent of the underlying driver mutations, suggesting a broad applicability for LSD1 inhibitors in this cancer type. nih.govnih.gov

Obesity: In mouse models of obesity, systemic administration of GSK-LSD1 was found to reduce food intake and body weight. medchemexpress.commedchemexpress.eubiorxiv.org It also improved insulin (B600854) sensitivity, glycemic control, and ameliorated non-alcoholic fatty liver disease (NAFLD). medchemexpress.commedchemexpress.eubiorxiv.orgnih.govnih.gov Notably, these effects were observed in models of diet-induced and genetic obesity, with little to no effect on lean mice, indicating a context-specific role for LSD1 in metabolic regulation. biorxiv.orgnih.govnih.gov

Advanced Genetic and Epigenetic Tools

The study of GSK-LSD1 has also been facilitated by advanced genetic and epigenetic tools. For instance, RNA interference (RNAi) has been used to deplete LSD1 in MCC cells to confirm that the effects of GSK-LSD1 treatment are due to specific inhibition of LSD1 and not off-target effects. d-nb.info Furthermore, CRISPR-Cas9 genetic screens have been utilized to identify antagonistic relationships between LSD1 and other cellular complexes, providing mechanistic insights into the cellular response to LSD1 inhibition. acs.org These tools, in conjunction with the methodologies described above, have provided a comprehensive understanding of the biological effects of this compound.

CRISPR-Based Suppressor Scanning for Resistance Mechanism Identification

CRISPR-Cas9 based genetic screens are powerful tools for identifying genes that modulate sensitivity to chemical inhibitors. In the context of GSK-LSD1, CRISPR-suppressor scanning has been employed to uncover mechanisms of resistance to LSD1 inhibition in various cancers, particularly in Acute Myeloid Leukemia (AML). nih.govnih.gov

This technique involves introducing a library of single-guide RNAs (sgRNAs) that tile the coding sequence of the target protein, in this case, LSD1, into cancer cells. nih.gov The cells are then treated with the inhibitor, such as GSK-LSD1. Cells that acquire mutations in the target protein that confer resistance to the inhibitor will survive and proliferate. By sequencing the sgRNAs present in the resistant population, researchers can identify the specific mutations that lead to drug resistance. nih.govresearchgate.net

A key finding from CRISPR-suppressor scanning studies with GSK-LSD1 in AML cells is that the enzymatic activity of LSD1 is not essential for the survival of these cancer cells. nih.govnih.gov Instead, the anti-proliferative effects of LSD1 inhibitors like GSK-LSD1 appear to stem from the disruption of protein-protein interactions, specifically the interaction between LSD1 and the transcription factor GFI1B. nih.govnih.gov Mutations identified through these screens often cluster in regions of the LSD1 protein that are critical for these interactions, rather than directly in the catalytic site. nih.gov

Genome-scale CRISPR-Cas9 loss-of-function screens have also been utilized to identify genes whose knockout confers resistance to LSD1 inhibitors. In Ewing sarcoma, such a screen identified multiple genes involved in the mitochondrial electron transport chain as key players in the resistance to the LSD1 inhibitor SP-2509. biorxiv.org This highlights the broad applicability of CRISPR-based screens in understanding resistance mechanisms to this class of drugs. Similarly, a genome-wide CRISPR-Cas9 screen in AML cells treated with an LSD1 inhibitor identified the mTORC1 pathway as a collaborator with LSD1 in preventing cell differentiation, suggesting a potential combination therapy approach. ashpublications.org

Table 1: Key Findings from CRISPR-Based Suppressor Scanning with LSD1 Inhibitors

Cancer TypeLSD1 InhibitorKey FindingImplicationReference
Acute Myeloid Leukemia (AML)GSK-LSD1LSD1 enzymatic activity is not required for AML survival. Resistance is mediated by disrupting the LSD1-GFI1B interaction.Highlights the importance of LSD1's scaffolding function in AML. nih.govnih.gov
Ewing SarcomaSP-2509Resistance is associated with mutations in mitochondrial electron transport chain genes.Suggests a link between mitochondrial function and sensitivity to LSD1 inhibition. biorxiv.org
Acute Myeloid Leukemia (AML)OG86 (tranylcypromine-derivative)Inhibition of the mTORC1 pathway sensitizes cells to LSD1 inhibition.Identifies a potential synergistic combination therapy. ashpublications.org

Lentiviral Transduction for Gene Silencing (shRNA)

Lentiviral vectors carrying short hairpin RNAs (shRNAs) are a widely used tool for achieving stable, long-term knockdown of specific genes. This technique has been instrumental in validating the role of LSD1 in various cancer models and corroborating the on-target effects of inhibitors like GSK-LSD1. nih.govscbt.com

In numerous studies, lentiviral-mediated shRNA knockdown of LSD1 has been shown to mimic the phenotypic effects observed with pharmacological inhibition. For example, in colorectal cancer stem cells, shRNA-mediated silencing of LSD1 inhibited cell viability, colony formation, and invasion. nih.gov Similarly, in bladder cancer cells, LSD1 knockdown repressed cell migration, invasion, and proliferation. frontiersin.org These findings align with the effects seen with GSK-LSD1 and other LSD1 inhibitors, confirming that the observed cellular responses are indeed due to the targeting of LSD1.

The process typically involves transducing cancer cells with lentiviral particles containing shRNA sequences that are specific to the LSD1 mRNA. nih.govfrontiersin.orgcellphysiolbiochem.com The effectiveness of the knockdown is then verified at both the mRNA and protein levels using techniques like quantitative PCR (qPCR) and Western blotting. nih.govcellphysiolbiochem.com

Furthermore, shRNA-mediated knockdown of LSD1 has been used to investigate the downstream molecular pathways affected by the loss of LSD1 function. In human monocytic leukemia cells, LSD1 knockdown led to an increase in H3K4me2 levels on the promoters of genes involved in myeloid differentiation, such as CD11b and CD86, ultimately promoting differentiation and suppressing cell proliferation. researchgate.net In another study, shRNA knockdown of LSD1 in cancer cells induced the expression of endogenous retroviral elements (ERVs) and interferon-stimulated genes, suggesting a role for LSD1 in suppressing anti-tumor immunity. nih.gov

Table 2: Effects of Lentiviral shRNA-Mediated LSD1 Knockdown in Cancer Cells

Cancer TypeCell Line(s)Observed Effects of LSD1 KnockdownReference
Colorectal CancerCD133+ cellsInhibited cell viability, colony formation, and invasion. Increased sensitivity to oxaliplatin (B1677828) and 5-FU. nih.gov
Bladder CancerT24, BIU87Repressed cell migration, invasion, and proliferation. Inhibited the EMT process. frontiersin.org
Human Monocytic LeukemiaTHP-1, Molm13Blocked cell proliferation and clonogenicity. Increased expression of myeloid differentiation markers. researchgate.net
Various Cancer CellsNot specifiedInduced expression of endogenous retroviral elements (ERVs) and interferon-stimulated genes. nih.gov
Merkel Cell CarcinomaPeTaReduced cell growth. d-nb.info

Challenges and Future Research Directions

Elucidating Mechanisms of Resistance to LSD1 Inhibition

A significant hurdle in the clinical use of LSD1 inhibitors is the development of resistance. Research has identified several mechanisms through which cancer cells can evade the effects of these drugs.

Preclinical studies have demonstrated that tumors can develop adaptive resistance to LSD1 inhibitors, leading to tumor regrowth. nih.gov In small cell lung cancer (SCLC), for instance, a reversible, adaptive resistance mechanism has been identified involving epigenetic reprogramming. nih.govresearchgate.net This process leads to a TEAD4-driven mesenchymal-like state in cancer cells. nih.govnih.govresearchgate.net SCLC cell lines with a neuroendocrine transcriptional profile are generally sensitive to LSD1 inhibitors, while those with a mesenchymal-like transcriptional program exhibit intrinsic resistance. nih.govnih.govresearchgate.net The emergence of drug-tolerant cells with these mesenchymal-like features after treatment with an LSD1 inhibitor highlights a key mechanism of acquired resistance. nih.gov This suggests that only a subset of SCLC patients with a specific neuroendocrine differentiation state may derive significant benefit from LSD1 inhibitors. nih.govresearchgate.net Furthermore, in acute myeloid leukemia (AML), the activation of the mTOR signaling pathway has been identified as a potential pro-survival mechanism contributing to both intrinsic and acquired resistance to LSD1 inhibitors. haematologica.org

The N-terminal intrinsically disordered region (IDR) of LSD1 plays a crucial role in mediating resistance to inhibitors like GSK-LSD1. researchgate.netashpublications.org CRISPR-suppressor scanning has identified mutations in this region that confer resistance to covalent LSD1 inhibitors. researchgate.netashpublications.org AML cell lines with in-frame deletions within the IDR have shown resistance to GSK-LSD1 treatment and a failure to differentiate. researchgate.netashpublications.org These mutations appear to enhance the interaction of LSD1 with certain transcription factors, which may prevent the enhancer commissioning necessary for differentiation following inhibitor treatment. harvard.edu The IDR is essential for regulating LSD1-transcription factor interactions and controlling the enhancer activation required for AML cell differentiation. researchgate.netashpublications.org This region is also critical for the formation of phase separation, a process linked to the organization of super-enhancers that drive oncogenic gene transcription. nih.gov A segment of the N-terminal region can even act as a competitive autoinhibitor, blocking the demethylation activity of LSD1. asbmb.org

A novel and unusual mechanism of drug resistance involves the Grob fragmentation of the covalent adduct formed between an LSD1 inhibitor and the flavin adenine (B156593) dinucleotide (FAD) cofactor. harvard.edunih.govresearchgate.net This fragmentation can be stimulated by allosteric mutants of LSD1, such as the TTASdel mutant, which disrupts distal hydrogen-bonding interactions. harvard.edu This process can reverse the antiproliferative effects of the inhibitor. harvard.edu Distal active-site mutations can promote this inhibitor-adduct fragmentation, even with earlier generation compounds. nih.govresearchgate.net The chemical structure of the inhibitor is a key determinant in this process. For example, N-aryl benzamide (B126) substitution on the inhibitor is essential for facilitating the cleavage of the covalent LSD1-inhibitor adduct. harvard.edu

Role of LSD1 N-Terminal Intrinsically Disordered Region (IDR) in Resistance

Disentangling the Dual Enzymatic and Scaffolding Roles of LSD1

LSD1 possesses both enzymatic and non-enzymatic scaffolding functions, and understanding the distinct contributions of each is a major area of research. nih.govresearchgate.netnih.gov The antiproliferative effects of some active-site LSD1 inhibitors are not due to the inhibition of demethylase activity but rather the disruption of a protein-protein interaction with growth factor independence 1B (GFI1B). nih.govresearchgate.net In AML, the scaffolding function of LSD1, particularly its interaction with GFI1, is crucial for disease progression, even when its enzymatic activity is inhibited. nih.govpnas.org

The scaffolding function of LSD1 is mediated by its SNAG-binding domain and is required for the repression of certain stem cell genes during hematopoietic development. nih.govresearchgate.net This function operates through a negative feedback loop. nih.govresearchgate.net In mouse embryonic stem cells, the scaffolding function of LSD1, independent of its catalytic activity, is involved in controlling DNA methylation by stabilizing DNMT1 and UHRF1 proteins through interactions with HDAC1 and USP7. repec.orgbiorxiv.orgnih.gov This highlights that the importance of LSD1's enzymatic versus scaffolding roles can vary depending on the cellular context. biorxiv.org

Development of Next-Generation LSD1 Inhibitors

The challenges posed by resistance and the dual functionality of LSD1 have spurred the development of new inhibitors with improved properties.

A key goal in developing next-generation LSD1 inhibitors is to improve their selectivity and potency. mdpi.com Extensive structure-activity relationship (SAR) studies have led to the discovery of numerous irreversible inhibitors based on the tranylcypromine (B92988) (TCP) scaffold with increased potency and selectivity. frontiersin.org For example, introducing specific functional groups to the phenyl ring of 2-phenylcyclopropylamine (2-PCPA) derivatives has been a strategy to enhance selectivity for LSD1. mdpi.com One such derivative, S2101, demonstrated potent inhibitory effects with a smaller structure. mdpi.com Similarly, the introduction of a piperidine (B6355638) group into indole-5-yl-cyclopropane amine derivatives was found to enhance LSD1 inhibitory activity. mdpi.com

Researchers are also exploring reversible inhibitors as a potentially safer therapeutic option, given that irreversible inhibition of LSD1 could lead to on-target toxicity due to its role in normal cellular processes like hematopoiesis. acs.org The development of reversible aminothiazole-based inhibitors has shown promise, with some compounds exhibiting clear SAR and selectivity against the related enzyme MAO-A. rsc.org The discovery of CC-90011, a potent and selective reversible inhibitor, represents a significant advancement in this area. acs.org

Designing Compounds that Disrupt Protein Interactions

The function of Lysine-specific demethylase 1 (LSD1) is not solely dependent on its catalytic activity but also on its role as a scaffold within larger protein complexes. researchgate.netacs.org LSD1 forms critical complexes with corepressor proteins, such as CoREST and GFI1B, which are essential for its gene repressor activity in specific cellular contexts like hematopoietic cells. aacrjournals.org Active-site inhibitors targeting LSD1, such as GSK-LSD1 HCl, have been instrumental in elucidating that their biological effects can be driven by the disruption of these protein-protein interactions (PPIs) rather than solely through the inhibition of demethylase activity. researchgate.net

This compound, an irreversible cyclopropylamine (B47189) derivative, serves as a key chemical probe to study these interactions. acs.orgaacrjournals.org Research has shown that treatment with GSK-LSD1 can disrupt the association between LSD1 and GFI1B. aacrjournals.orgresearchgate.net This disruption is a key mechanism of action, as the antiproliferative effects of such inhibitors in certain cancers are primarily driven by the dissociation of the LSD1-GFI1B complex. researchgate.net For example, in acute myeloid leukemia (AML) cells expressing GFI1B, GSK-LSD1 treatment was shown to disrupt the LSD1–GFI1B interaction, while the LSD1–CoREST association was retained. aacrjournals.org This specific disruption leads to the transcriptional derepression of GFI1B target genes, inducing differentiation and exerting antileukemic effects. aacrjournals.org

These findings highlight that the scaffolding function of LSD1 is a viable therapeutic target. The ability of compounds like GSK-LSD1 to act as PPI disruptors provides a foundation for designing new classes of inhibitors. While catalytic inhibitors block the enzymatic function of LSD1, allosteric inhibitors that specifically target its scaffolding function are also being explored. frontiersin.org For instance, studies have shown that some inhibitors can block the LSD1-FBXW7 interaction independent of demethylase activity, suggesting a different therapeutic approach. frontiersin.org The insights gained from using GSK-LSD1 help in the development of next-generation inhibitors that may selectively target either the catalytic activity, the scaffolding function, or both, potentially offering more precise therapeutic interventions with fewer off-target effects. researchgate.net

Combination Therapeutic Strategies in Diverse Disease Contexts

The use of this compound in combination with other therapeutic agents has shown synergistic effects and enhanced efficacy in various disease models, particularly in oncology. The rationale for combination strategies often stems from the need to overcome resistance, reduce toxicity associated with high-dose monotherapy, and target multiple oncogenic pathways simultaneously. rarecancernews.comnih.gov

In Acute Myeloid Leukemia (AML), a disease where LSD1 is crucial for the maintenance and proliferation of leukemic stem cells, GSK-LSD1 has been investigated in combination therapies. nih.gov Research has shown that combining GSK-LSD1 with an inhibitor of GSK3, such as LY2090314, can synergistically induce differentiation in AML cells. rarecancernews.com This combination was found to alter the genetic activity of cancer cells, notably reducing the activity of the WNT signaling pathway, a key driver of cancer growth. rarecancernews.com In mouse models of aggressive AML, combined treatment with GSK-LSD1 and LY2090314 substantially improved survival compared to either drug alone. rarecancernews.com

In the context of breast cancer, particularly in models of chemoresistance, combination therapy with GSK-LSD1 has proven effective. LSD1 is implicated in maintaining a pool of tumor-initiating cells that contribute to drug resistance. nih.gov Studies on breast cancer tumorspheres demonstrated that combining LSD1 inhibitors like GSK-LSD1 with conventional chemotherapy agents such as doxorubicin (B1662922) or paclitaxel (B517696) was more effective at eliminating all tumor cells than monotherapy. nih.gov Pre-treatment with GSK-LSD1 significantly enhanced the cytotoxic effects of doxorubicin, lowering its effective concentration in both MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov

Combination strategies also extend to immunotherapy. LSD1 inhibition can modulate the tumor microenvironment and enhance anti-tumor immune responses. frontiersin.org For instance, treatment with GSK-LSD1 has been shown to induce the expression of ligands on tumor cells that activate Natural Killer (NK) cells, thereby increasing their ability to kill tumor cells in models of diffuse intrinsic pontine glioma (DIPG). thno.org Furthermore, combining LSD1 inhibitors with immune checkpoint blockade, such as anti-PD-(L)1 therapy, has shown promise by increasing the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment in models of triple-negative breast cancer. frontiersin.org

However, not all combination attempts have yielded synergistic effects. In Merkel cell carcinoma (MCC), combining GSK-LSD1 with inhibitors of BRD4, PRMT5, TAF1, and WDR5 did not produce a significant synergistic effect at the concentrations tested. nih.gov

Disease ContextCombination AgentCell/Model SystemObserved OutcomeReference
Acute Myeloid Leukemia (AML)LY2090314 (GSK3 inhibitor)AML cells, Mouse modelsSynergistic induction of cell differentiation; Reduced WNT pathway activity; Substantially improved survival. rarecancernews.com
Breast CancerDoxorubicinMCF-7, MDA-MB-468 cellsEnhanced cytotoxic effects of doxorubicin; Decreased IC50 of doxorubicin. nih.gov
Breast CancerPaclitaxelMCF-7, MDA-MB-468 tumorspheresMore efficacious in eliminating tumor cells compared to monotherapy. nih.gov
Diffuse Intrinsic Pontine Glioma (DIPG)- (NK Cell Co-culture)DIPG cellsEnhanced cytotoxicity and tumor infiltration of NK cells. thno.org
Triple-Negative Breast Cancer (TNBC)- (Immune System)TNBC modelsIncreased CD8+ T cell infiltration. frontiersin.org

Comprehensive Analysis of this compound Effects on Various Cell Types and Tissues

This compound, as a potent and selective inhibitor of LSD1, elicits a range of effects on various cell types and tissues, which are highly context-dependent. sigmaaldrich.comthesgc.org Its primary mechanism involves the inhibition of LSD1's demethylase activity, leading to changes in gene expression and subsequent cellular responses such as differentiation, cell cycle arrest, and growth inhibition. researchgate.netsigmaaldrich.comthesgc.org

In cancer cells, GSK-LSD1 demonstrates significant anti-proliferative activity. In Merkel cell carcinoma (MCC) cell lines, GSK-LSD1 strongly and selectively reduces cell growth with IC50 values in the low nanomolar range, indicating high sensitivity. nih.govbiorxiv.org This growth inhibition is associated with the induction of neuronal differentiation and cell cycle arrest. nih.govbiorxiv.org Similarly, in various other cancer cell lines, GSK-LSD1 inhibits proliferation with an average EC50 of less than 5 nM. caymanchem.com In acute myeloid leukemia (AML), GSK-LSD1 induces differentiation, which is a key therapeutic goal in this malignancy. rarecancernews.comnih.gov It has been shown to inhibit the formation of AML blast colonies from primary patient samples. researchgate.net In breast cancer cells, GSK-LSD1 not only inhibits proliferation but also regulates the properties of cancer stem cells and can reverse chemoresistance. nih.gov

The effects of GSK-LSD1 are not limited to cancer cells. LSD1 plays a crucial role in normal developmental processes, including hematopoiesis and embryonic stem cell differentiation. thesgc.orgescholarship.org Consequently, its inhibition can impact normal cells. For example, LSD1 is essential for the generation of hematopoietic stem cells, and its inhibition can affect granulopoiesis, erythropoiesis, and platelet production. acs.org However, studies have also shown a degree of selectivity. In a screen comparing its effects on MCC cells versus normal human dermal fibroblasts (HDFBs), GSK-LSD1 strongly inhibited the growth of all MCC cell lines while having no significant effect on HDFBs, indicating a potential therapeutic window. nih.govbiorxiv.org In contrast, other epigenetic inhibitors tested in the same study also impaired the growth of HDFBs, suggesting lower specificity. nih.gov In studies on germinal center (GC) B cells, administration of GSK-LSD1 had little effect on GC formation, whereas genetic deletion of LSD1 had a profound impact, suggesting that the catalytic inhibitory function may not be the critical aspect in this specific context. escholarship.org

Cell Type / TissueDisease ContextKey Effects of this compoundReference
Merkel Cell Carcinoma (MCC) CellsMerkel Cell CarcinomaStrong and selective growth inhibition; Induction of neuronal differentiation; Cell cycle arrest. nih.govbiorxiv.org
Acute Myeloid Leukemia (AML) CellsAcute Myeloid LeukemiaInduction of differentiation; Inhibition of proliferation and colony formation. researchgate.netrarecancernews.comnih.gov
Breast Cancer Cells (MCF-7, MDA-MB-468)Breast CancerInhibition of proliferation; Regulation of cancer stem cell properties; Reversal of chemoresistance. nih.gov
Human Dermal Fibroblasts (HDFBs)Normal TissueNo significant growth inhibition observed at concentrations effective against MCC cells. nih.govbiorxiv.org
Germinal Center (GC) B-cellsNormal Immune ResponseLittle effect on GC formation from catalytic inhibition alone. escholarship.org
Diffuse Intrinsic Pontine Glioma (DIPG) CellsDiffuse Intrinsic Pontine GliomaInduces expression of NK cell-activating ligands, enhancing tumor cell killing by NK cells. thno.org
Hematopoietic Stem Cells (HSCs)Normal HematopoiesisInhibition can affect differentiation into various blood cell lineages. acs.orgthesgc.org

Q & A

Advanced Research Question

  • Microfluidics-guided screening : Co-administer this compound with anti-PD1 and quantify T-cell infiltration depth/number (Fig. 4C-D) .
  • Cytotoxic T-cell profiling : Flow cytometry to measure CD8+/Granzyme B+ populations .
    Methodology : Use 3D tumor models and immunofluorescence to spatiall map immune cell recruitment .

How are dosing regimens optimized for in vivo studies?

Advanced Research Question

  • Dose titration : Start with IC50 values (e.g., 16 nM in vitro) and adjust for bioavailability .
  • Time-series analysis : Measure tumor volume and weight every 3–4 days to identify response thresholds .
    Methodology : Apply repeated-measures ANOVA to compare treatment arms and minimize inter-mouse variability .

What in vitro models are optimal for screening this compound’s activity?

Basic Research Question

  • Merkel cell carcinoma (MCC) : WaGa and MS-1 cell lines treated with 100 nM this compound for 6 days to assess differentiation (photomicroscopy) .
  • AML : ML-2 and MOLM-13 cells for proliferation/differentiation assays .
    Methodology : Use technical replicates (n = 3) and RLU normalization for apoptosis assays .

How do epigenetic profiling techniques uncover this compound’s downstream effects?

Advanced Research Question

  • ChIP-Seq : Analyze H3K4me1 changes in LSD1-KO intestinal epithelium (accession E-MTAB-7871) .
  • ATAC-Seq : Assess chromatin accessibility shifts in treated organoids .
    Methodology : Process data with Integrative Genomics Viewer (IGV) and clusterProfiler for pathway enrichment .

What statistical approaches are critical for tumor growth analysis?

Advanced Research Question

  • Longitudinal data : Two-way ANOVA to compare treatment vs. control groups over time .
  • Multiple testing correction : Apply Benjamini-Hochberg for RNA-Seq datasets to reduce false positives .

How can multi-omics data integration reveal novel mechanisms?

Advanced Research Question

  • Transcriptome-proteome integration : Cross-reference RNA-Seq (e.g., downregulated cell cycle genes) with Western blot (e.g., cyclin D1 suppression) .
  • Pathway mapping : Use GSEA to link gene sets to LSD1-regulated processes (e.g., "Merkel cell differentiation") .
    Methodology : Leverage R packages (e.g., pheatmap, clusterProfiler) for heatmaps and GO-term analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.